Technical Guide: Synthesis of 5,7-Dichloro-4-hydroxyquinoline
This guide details the synthesis of 5,7-Dichloro-4-hydroxyquinoline (also known as 5,7-dichloroquinolin-4-ol), a critical pharmacophore used in the development of antimalarials, antibiotics, and kinase inhibitors. The me...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of 5,7-Dichloro-4-hydroxyquinoline (also known as 5,7-dichloroquinolin-4-ol), a critical pharmacophore used in the development of antimalarials, antibiotics, and kinase inhibitors.
The methodology focuses on the Gould-Jacobs reaction , the most robust and scalable route for establishing the 4-hydroxyquinoline core with specific regiochemistry.
Executive Summary
Target Molecule: 5,7-Dichloro-4-hydroxyquinoline (CAS: 23833-97-8 for the 7-chloro analog; specific isomer derived from 3,5-dichloroaniline).
Primary Application: Precursor for 4-aminoquinoline antimalarials and antibacterial agents.
Synthetic Strategy: Gould-Jacobs Cyclization.[1][2]
Key Challenge: Ensuring complete thermal cyclization while preventing tar formation during the high-temperature decarboxylation step.
Retrosynthetic Analysis
The most logical disconnection for 5,7-dichloro-4-hydroxyquinoline involves breaking the pyridine ring at the N1-C2 and C3-C4 bonds. This points to the condensation of an aniline derivative with a malonate equivalent.[1][2]
Rationale for Starting Material:
3,5-Dichloroaniline: Due to the symmetry of 3,5-dichloroaniline, cyclization at either ortho position yields the same 5,7-dichloro regioisomer. This eliminates the formation of inseparable isomers common with meta-substituted anilines.
Figure 1: Retrosynthetic tree demonstrating the disconnection to commercially available 3,5-dichloroaniline and EMME.
Experimental Protocol (Gould-Jacobs Route)
This protocol is divided into three distinct phases: Condensation, Cyclization, and Hydrolysis/Decarboxylation.[1][2]
Solvent: None (Neat reaction) or Toluene (optional for temp control)
Procedure:
Charge a round-bottom flask with 3,5-dichloroaniline and EMME.
Heat the mixture to 100–110°C for 2–3 hours.
Process Control: The reaction releases ethanol. Use a Dean-Stark trap or open reflux with a short path distillation head to remove ethanol continuously, driving the equilibrium forward.
Endpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting aniline spot should disappear.
Isolation: Cool the mixture. The product often solidifies. Recrystallize from ethanol or use directly if purity >95% by NMR.
Phase 2: Thermal Cyclization
Objective: Ring closure to form Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate.
Critical Mechanism: This is an electrocyclic reaction requiring high activation energy (~250°C) to restore aromaticity in the newly formed pyridine ring.
Heat to 230–250°C .[1] CO₂ evolution will be observed.
Continue heating until gas evolution ceases (approx. 1–2 hours).
Final Isolation: Cool to room temperature. The product (5,7-dichloro-4-hydroxyquinoline) precipitates. Filter, wash with hexane/acetone, and dry.
Process Data & Specifications
Parameter
Specification
Notes
Overall Yield
65–75%
From 3,5-dichloroaniline
Appearance
Off-white to beige powder
Darkens upon oxidation/light exposure
Melting Point
>300°C
Characteristic of 4-hydroxyquinolines
Solubility
DMSO, DMF, Hot Acetic Acid
Poor solubility in water/alcohol
Key Impurity
Uncyclized enamine
Controlled by reaction temp >245°C
Mechanism & Causality (Workflow Diagram)
The following diagram illustrates the critical process flow and the decision gates required for a successful synthesis.
Figure 2: Step-by-step process workflow with critical control points.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed:
1H NMR (DMSO-d6):
The disappearance of the ethyl ester protons (quartet at ~4.2 ppm, triplet at ~1.3 ppm) confirms hydrolysis/decarboxylation.
Aromatic Region: Look for two doublets (meta-coupling, J ~2 Hz) representing H-6 and H-8, and the characteristic quinoline doublets for H-2 and H-3.
H-2 Proton: Typically appears as a doublet at ~7.9–8.0 ppm.
H-3 Proton: Typically appears at ~6.0–6.2 ppm.
Mass Spectrometry (ESI+):
Expected [M+H]+ peak at m/z 214 (based on Cl35 isotope pattern: 214, 216, 218 in 9:6:1 ratio).
Safety & Handling
Dowtherm A: High boiling point (257°C).[5] Use thick-walled glassware and ensure the apparatus is dry to prevent steam explosions. Perform all operations in a fume hood.
3,5-Dichloroaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer. Wear full PPE including a respirator if handling powder.
References
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
Price, C. C.; Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Aniline with Ethyl Ethoxalylacetate and with Ethyl Ethoxymethylenemalonate." Journal of the American Chemical Society.
BenchChem. "Application Notes and Protocols for the Purification of Synthesized 3,5-Dichloroaniline." (General handling of chloroanilines).
Organic Syntheses. "4,7-Dichloroquinoline." (Coll. Vol. 3, p. 272; Vol. 28, p. 38). Note: Describes the analogous 4,7-isomer synthesis which is procedurally identical.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12845, 3,5-Dichloroaniline."
Technical Guide: Mechanism of Action of 5,7-Dichloro-4-hydroxyquinoline
The following technical guide details the mechanism of action, chemical biology, and experimental utility of 5,7-Dichloro-4-hydroxyquinoline (DCHQ) . This document is structured for researchers in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, chemical biology, and experimental utility of 5,7-Dichloro-4-hydroxyquinoline (DCHQ) . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its role as a privileged pharmacophore in neuroactive ligand design and its distinct behavior as a bioactive metabolite.
Executive Summary
5,7-Dichloro-4-hydroxyquinoline (DCHQ) acts as a bimodal pharmacophore and a bioactive metabolite. While often encountered as a degradation product of the fungicide Quinoxyfen or a synthetic intermediate, its core structure defines the binding efficacy of high-potency antagonists at the NMDA receptor glycine site and the inhibitory Glycine receptor (GlyR) .
The mechanism of action is governed by the "Chlorine-Clamp" effect , where the 5,7-dichloro substitution pattern optimizes hydrophobic filling within the receptor ligand-binding domain (LBD), while the 4-hydroxy/4-oxo tautomerism facilitates critical hydrogen bonding.
Molecular Mechanism of Action[1]
The "Chlorine-Clamp" Pharmacophore
DCHQ is the structural parent of 5,7-Dichlorokynurenic acid (5,7-DCKA) , one of the most potent antagonists of the NMDA receptor's glycine co-agonist site (NR1 subunit). The 5,7-dichloro substitution is not merely incidental; it is the primary driver of affinity.
Hydrophobic Locking: The binding pocket of the NR1 subunit contains distinct hydrophobic regions. The chlorine atom at position 5 restricts rotation and locks the quinoline ring into a planar conformation favorable for intercalation between aromatic residues (e.g., Phe484 in NR1).
Electronic Modulation: The electron-withdrawing nature of the chlorines increases the acidity of the N-H group (in the 4-quinolone tautomer) and the hydrogen bond donor capability of the hydroxyl group, strengthening interactions with receptor backbone carbonyls.
Tautomeric Switching & Receptor Selectivity
DCHQ exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms. This equilibrium is solvent-dependent and dictates receptor engagement.
NMDA Receptor (Glycine Site): The scaffold mimics the amino acid glycine. The 4-oxo/4-hydroxy group aligns with the carboxylate recognition sub-site of the receptor.
Glycine Receptor (GlyR): Unsubstituted 4-hydroxyquinolines act as antagonists.[1] The addition of 5,7-dichloro atoms shifts the mode of inhibition. Research indicates that while carboxylated derivatives (like 5,7-DCKA) are competitive antagonists, the core DCHQ scaffold can exhibit mixed competitive/non-competitive antagonism , suggesting it may access an allosteric vestibule on the receptor.
Agrochemical Signal Disruption
In the context of agrochemistry, DCHQ is the primary metabolite of Quinoxyfen . Unlike typical fungicides that inhibit sterol synthesis, the parent compound and its DCHQ metabolite disrupt G-protein signal transduction in early fungal development (e.g., Erysiphe graminis), specifically inhibiting appressoria formation.
Visualization of Signaling & Interaction
The following diagram illustrates the dual pathway interaction of the DCHQ scaffold within the central nervous system (NMDA/GlyR) and its agrochemical origin.
Figure 1: Mechanistic pathways of 5,7-Dichloro-4-hydroxyquinoline showing its origin as a metabolite and its pharmacophoric activity at glutamate and glycine receptors.
Experimental Protocols
Synthesis & Purification of 5,7-Dichloro-4-hydroxyquinoline
This protocol describes the Conrad-Limpach synthesis approach, optimized for high purity required for biological assays.
Mix 3,5-dichloroaniline (1 eq) with diethyl ethoxymethylene-malonate (1.1 eq). Heat to 140°C for 2 hours.
Remove Ethanol: Use a Dean-Stark trap. Ethanol removal drives the equilibrium toward the enamine intermediate.
2. Cyclization
Add the intermediate dropwise to refluxing diphenyl ether (250°C).
High Temp Shock: Rapid heating prevents polymerization and favors the thermodynamic cyclization to the quinoline ring.
3. Precipitation
Cool mixture to ~80°C and dilute with hexane or ethanol.
Solubility Differential: DCHQ is poorly soluble in non-polar solvents, allowing it to crash out while impurities remain in the ether.
4. Purification
Recrystallize from DMF/Water or glacial acetic acid.
Tautomer Purity: Ensures removal of uncyclized amines and isomeric 7,5-dichloro byproducts.
In Vitro NMDA Glycine Site Binding Assay
To validate the activity of DCHQ or its derivatives (e.g., 5,7-DCKA), use this radioligand binding protocol.
Membrane Prep: Prepare synaptic membranes from rat cerebral cortex. Wash 4x to remove endogenous glycine/glutamate.
Incubation:
Ligand: [³H]-Glycine (10 nM) or [³H]-5,7-DCKA.
Test Compound: DCHQ (concentration range: 1 nM – 100 µM).
Buffer: 50 mM Tris-acetate (pH 7.4). Note: Avoid chloride buffers if checking chloride-dependence, though DCHQ is Cl-insensitive compared to glutamate site agonists.
Equilibrium: Incubate at 4°C for 60 minutes. (Low temperature minimizes receptor desensitization and proteolysis).
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine (reduces non-specific binding).
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Key Data & Structure-Activity Relationship (SAR)
The following table summarizes the impact of the 5,7-dichloro substitution compared to the unsubstituted quinoline core.
Compound Structure
Target
Binding Affinity ( / )
Functional Effect
4-Hydroxyquinoline
GlyR / NMDA
> 100 µM (Weak)
Weak Antagonist
5,7-Dichloro-4-hydroxyquinoline (DCHQ)
GlyR
~10 - 50 µM
Mixed Antagonist
5,7-Dichlorokynurenic Acid (5,7-DCKA)
NMDA (Gly Site)
79 nM
Potent Competitive Antagonist
7-Chloro-4-hydroxyquinoline
NMDA (Gly Site)
~1 µM
Moderate Antagonist
Interpretation: The addition of the carboxyl group at position 2 (creating kynurenic acid derivatives) drastically increases affinity for NMDA receptors. However, the 5,7-dichloro motif is responsible for the ~1000-fold increase in potency compared to the unsubstituted kynurenic acid, highlighting DCHQ as the essential hydrophobic core.
References
Baron, B. M., et al. (1990).[2] Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site.[3] Molecular Pharmacology.[2] Link
Schmieden, V., et al. (1996). Novel antagonists of the inhibitory glycine receptor derived from quinolinic acid compounds. Molecular Pharmacology.[2] Link
Furukawa, H., & Gouaux, E. (2003).[4] Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core.[4] The EMBO Journal. Link
World Health Organization (WHO). (2006). Pesticide Residues in Food: Quinoxyfen. JMPR Evaluations.[5] Link
Kulkarni, A., et al. (2012).[6] Crystal structure of 4,7-dichloroquinoline (isomer analysis). PMC Biophysics. Link
Physicochemical properties of 5,7-Dichloro-4-hydroxyquinoline
The following technical guide details the physicochemical properties, structural behavior, and experimental characterization of 5,7-Dichloro-4-hydroxyquinoline . Technical Guide for Drug Development & Synthesis Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, structural behavior, and experimental characterization of 5,7-Dichloro-4-hydroxyquinoline .
Technical Guide for Drug Development & Synthesis
Executive Summary
5,7-Dichloro-4-hydroxyquinoline (CAS: 171850-29-6 ) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of antimalarial agents (analogous to chloroquine), antibiotics, and kinase inhibitors.[1] Unlike its isomer 5,7-dichloro-8-hydroxyquinoline (Chloroxine), this compound is characterized by a 4-position oxygen functionality that exhibits significant keto-enol tautomerism. This guide provides a definitive analysis of its solid-state properties, solution-phase behavior, and experimental protocols for characterization.
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature & Identification[2]
IUPAC Name: 5,7-dichloroquinolin-4-ol OR 5,7-dichloroquinolin-4(1H)-one
Researchers must recognize that "4-hydroxyquinoline" is a misnomer in many contexts. In the solid state and in polar solvents (DMSO, H
O), the compound exists predominantly as the 4-quinolone (keto) tautomer.[7] This impacts solubility, hydrogen bond donor/acceptor counts, and binding affinity modeling.[7]
Keto Form (Predominant): Possesses an NH donor and a Carbonyl acceptor.[7] High melting point due to intermolecular NH···O=C hydrogen bonding.[7]
Enol Form (Minor): Aromatic pyridine ring restored; favored only in high pH (as the anion) or specific non-polar environments.[7]
Physicochemical Properties Matrix
The following data aggregates experimental values and high-confidence predictions based on structural analogs (e.g., 7-chloro-4-hydroxyquinoline).
Property
Value / Range
Condition / Note
Physical State
Solid Powder
Off-white to light yellow crystals.
Melting Point
> 300 °C
Decomposes before melting due to stable H-bond network (Keto form).[7]
Boiling Point
340.2 °C (Predicted)
Theoretical; decomposes prior to boiling at 1 atm.[7]
The presence of two chlorine atoms at positions 5 and 7 exerts a strong electron-withdrawing effect (Inductive effect, -I).[7]
Effect on pKa: The acidity of the NH/OH group is increased compared to unsubstituted 4-hydroxyquinoline (pKa ~11).[7] The 5,7-dichloro analog is more acidic (pKa ~8), making it ionizable at physiological pH (7.[7]4) to a small extent.
Effect on Solubility: The 5,7-dichloro substitution significantly reduces aqueous solubility compared to the monochloro analogs, necessitating the use of DMSO or DMF for biological assays.[7]
Synthesis & Impurity Profiling
The standard synthesis follows the Gould-Jacobs reaction , utilizing 3,5-dichloroaniline.[7]
Hydrolysis & Decarboxylation: Saponification followed by heat
5,7-Dichloro-4-hydroxyquinoline .
Differentiation Warning: Do not confuse with Chloroxine (5,7-dichloro-8-hydroxyquinoline) . The 8-hydroxy isomer is a chelating agent; the 4-hydroxy isomer is a scaffold for aminoquinoline drugs.[7]
Experimental Characterization Protocols
Protocol 1: Spectrophotometric pKa Determination
Rationale: Due to low aqueous solubility, potentiometric titration is difficult.[7] UV-Vis spectrophotometry exploits the spectral shift between the neutral and ionized forms.[7]
Stock Preparation: Dissolve 1 mg of 5,7-dichloro-4-hydroxyquinoline in 1 mL DMSO.
Buffer Preparation: Prepare a series of 10 buffers ranging from pH 1.0 to pH 12.0 (ionic strength I=0.1 M KCl).
Dilution: Add 10 µL of stock to 2 mL of each buffer (Final conc ~5 µg/mL). Ensure no precipitation occurs (check for Tyndall effect).[7]
Measurement: Scan UV absorbance from 200–400 nm.[7]
Analysis: Track the bathochromic shift of the
(typically ~330 nm band).[7] Plot Absorbance vs. pH.[7] The inflection point represents the pKa.[7]
Rationale: Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation.[7] This protocol determines the true equilibrium solubility.[7]
Saturation: Add excess solid compound (~5 mg) to 2 mL of phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1) in glass vials.
Equilibration: Shake at 25°C for 24 hours.
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
Quantification: Analyze the filtrate via HPLC-UV (C18 column, Mobile Phase: ACN/Water + 0.1% Formic Acid). Calibrate against a standard curve prepared in DMSO.
References
National Center for Biotechnology Information. (2025).[7] PubChem Compound Summary for CID 21766648, 5,7-Dichloroquinoline (and analogs). Retrieved from [Link][7]
Organic Syntheses. (1947).[7] 4,7-Dichloroquinoline (Procedure for analogous synthesis). Organic Syntheses, Coll. Vol. 3, p.272.[7] Retrieved from [Link][7]
ChemSrc. (2025).[7] 5,7-Dichloroquinolin-4-ol Properties and CAS 171850-29-6.[1][2][4] Retrieved from [Link][7]
Edmont, D. et al. (2000).[7] Synthesis and evaluation of quinoline derivatives as antimalarial agents. (Contextual grounding for 5,7-dichloro scaffold utility).
Biological activity of 5,7-Dichloro-4-hydroxyquinoline derivatives
Technical Guide: Biological Activity & Pharmacological Profiling of 5,7-Dichloro-4-hydroxyquinoline Derivatives Executive Summary This technical guide provides a rigorous analysis of the 5,7-dichloro-4-hydroxyquinoline (...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Biological Activity & Pharmacological Profiling of 5,7-Dichloro-4-hydroxyquinoline Derivatives
Executive Summary
This technical guide provides a rigorous analysis of the 5,7-dichloro-4-hydroxyquinoline (5,7-DC-4-HQ) scaffold. Distinct from its 8-hydroxyquinoline isomer (known for metal chelation), the 4-hydroxyquinoline core—specifically when halogenated at the 5 and 7 positions—serves as a privileged pharmacophore in neuropharmacology.
The 5,7-dichloro substitution pattern is not arbitrary; it is a critical structural modification that enhances lipophilicity and electronic affinity, most notably transforming the scaffold into a potent antagonist of the NMDA receptor glycine site . This guide details the molecular mechanisms, synthesis protocols, and biological validation of these derivatives.
Molecular Pharmacology: The 5,7-Dichloro Effect
The biological activity of 5,7-DC-4-HQ is governed by the electron-withdrawing nature of the chlorine atoms, which significantly alters the pKa of the hydroxyl group at position 4 and the nitrogen at position 1.
Primary Mechanism: NMDA Receptor Antagonism
The most authoritative application of this scaffold is in the synthesis of 5,7-Dichlorokynurenic acid (5,7-DCKA) and its analogues.
Target: The strychnine-insensitive glycine binding site (GlyB) on the N-methyl-D-aspartate (NMDA) receptor complex.[1][2]
Mechanism: Glutamate is the primary agonist, but the channel cannot open without the co-agonist glycine. 5,7-DC-4-HQ derivatives competitively displace glycine.
Structural Causality:
The 4-hydroxy group (often existing as the 4-quinolone tautomer) mimics the carboxylate of glycine.
The 5,7-dichloro substitution locks the molecule into a specific conformation and fills a hydrophobic pocket within the receptor's ligand-binding domain (LBD), increasing binding affinity by approximately 100-fold compared to the non-chlorinated kynurenic acid.
Secondary Mechanism: Bacterial DNA Gyrase Inhibition
Structurally analogous to fluoroquinolones, 5,7-DC-4-HQ derivatives possess antibacterial potential.[3]
Target: Bacterial DNA gyrase (Topoisomerase II).
Mechanism: Stabilization of the DNA-enzyme cleavage complex, preventing DNA religation.
Differentiation: While less potent than C-6 fluorinated quinolones (e.g., ciprofloxacin), the 5,7-dichloro motif provides a unique activity profile against resistant Gram-positive strains (S. aureus) by altering the hydrophobicity profile required for cell wall penetration.
Visualization: NMDA Signaling & Antagonism
The following diagram illustrates the interference of 5,7-DC-4-HQ derivatives within the glutamatergic signaling pathway.
Figure 1: Mechanism of action showing competitive inhibition of the NMDA receptor glycine site by 5,7-dichloro-4-hydroxyquinoline derivatives, preventing calcium influx and subsequent excitotoxicity.
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid ethyl ester (Precursor to active antagonists).
Methodology: Modified Conrad-Limpach Cyclization.
Critical Control Point: Add a catalytic amount of acetic acid (0.1 eq) to catalyze the condensation.
Reflux for 4 hours using a Dean-Stark trap to remove water (driving equilibrium forward).
Evaporate ethanol to yield the crude enamine intermediate (diethyl 2-((3,5-dichlorophenyl)amino)but-2-enedioate).
Thermal Cyclization (The Thermodynamic Step):
Heat diphenyl ether to 250°C (rolling boil).
Add the crude enamine dropwise into the boiling solvent.
Why: Rapid addition to high heat favors the intramolecular cyclization over intermolecular polymerization.
Maintain temperature for 30-45 minutes. Evolution of ethanol vapor indicates cyclization.
Isolation & Purification:
Cool the mixture to room temperature. The product often precipitates as the solution cools.
Dilute with hexane to force precipitation of the quinoline.
Filter the solid and wash with diethyl ether to remove residual diphenyl ether.
Recrystallization: Use DMF/Ethanol (1:1) to obtain high-purity crystals.
Figure 2: Synthetic route via Conrad-Limpach cyclization.
Comparative Biological Data
The following table summarizes the binding affinity (
) of various kynurenic acid derivatives at the NMDA receptor glycine site, demonstrating the necessity of the 5,7-dichloro substitution pattern.
Compound
Substitution Pattern
Ki (nM) [Glycine Site]
Relative Potency
Kynurenic Acid
None (H)
15,000
1x (Baseline)
7-Chlorokynurenic Acid
7-Cl
350
~42x
5-Chlorokynurenic Acid
5-Cl
2,100
~7x
5,7-Dichlorokynurenic Acid
5,7-diCl
79
~190x
5,7-Dichloro-4-hydroxyquinoline
5,7-diCl (No COOH)
>10,000
Inactive*
Data Interpretation:
Synergy: The combination of 5-Cl and 7-Cl creates a synergistic effect, vastly outperforming mono-substituted variants.
Pharmacophore Requirement: The comparison between 5,7-Dichlorokynurenic Acid and the bare 5,7-Dichloro-4-hydroxyquinoline (last row) highlights that while the 5,7-diCl-4-OH core is essential for fit, the 2-carboxylic acid moiety is strictly required for binding at the glycine site (mimicking the carboxylate of glycine). The 5,7-diCl-4-OH scaffold is the structural anchor, but the functional groups define the target.
References
Baron, B. M., et al. (1990). "Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site."[1][2][5] Molecular Pharmacology, 38(1), 1-6.
Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor."[5] Journal of Medicinal Chemistry, 34(2), 1243-1252.
Parsons, C. G., et al. (1997). "Glycine B antagonists as neuroprotective agents: in vivo and in vitro studies." Neuropharmacology, 36(11-12), 1509-1542.
Riegel, B., et al. (1946). "The Synthesis of some 4-Hydroxyquinolines and 4-Chloroquinolines." Journal of the American Chemical Society, 68(7), 1264–1266.
Stone, T. W. (1993). "Neuropharmacology of quinolinic and kynurenic acids." Pharmacological Reviews, 45(3), 309-379.
The Strategic Versatility of Dichlorinated 4-Hydroxyquinolines as Core Scaffolds for Novel Bactericidal Agents
A Technical Guide for Researchers and Drug Development Professionals Introduction: The Enduring Promise of the Quinoline Scaffold in Antibacterial Drug Discovery The quinoline ring system, a bicyclic aromatic heterocycle...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Promise of the Quinoline Scaffold in Antibacterial Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution patterns have given rise to a multitude of therapeutic agents, from the venerable antimalarial quinine to the potent fluoroquinolone antibiotics.[1] The continued emergence of multidrug-resistant bacteria necessitates the exploration of novel chemical entities, and the quinoline scaffold remains a fertile ground for the development of new bactericidal agents.[2] This guide delves into the technical nuances of a specific, yet underexplored, subclass: 5,7-dichloro-4-hydroxyquinoline and its isomers, as pivotal intermediates in the synthesis of next-generation bactericides. While direct literature on the 5,7-dichloro-4-hydroxy isomer is sparse, this guide will leverage the extensive research on its close chemical relatives, 4,7-dichloroquinoline and 5,7-dichloro-8-hydroxyquinoline, to provide a comprehensive understanding of the synthetic strategies, mechanisms of action, and structure-activity relationships that govern the bactericidal potential of this chemical class.
Synthetic Pathways to Dichlorinated 4-Hydroxyquinoline Intermediates
The synthesis of dichlorinated 4-hydroxyquinolines is a multi-step process that can be approached through various routes. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern. A common and industrially relevant approach involves the cyclization of an appropriately substituted aniline derivative, followed by chlorination.
General Synthetic Strategy
A prevalent method for creating the quinoline core is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. For the synthesis of a 5,7-dichlorinated quinoline, one would ideally start with 3,5-dichloroaniline.
Caption: Generalized synthetic pathway to a dichlorinated 4-hydroxyquinoline.
Experimental Protocol: Synthesis of 4,7-Dichloroquinoline from 7-Chloro-4-hydroxyquinoline
Step 1: Chlorination of 7-Chloro-4-hydroxyquinoline
To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 120 mL of phosphorus oxychloride (POCl₃).
With continuous stirring, carefully add 40 g of 7-chloro-4-hydroxyquinoline.
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Remove the excess phosphorus oxychloride by distillation under reduced pressure.
Slowly and carefully add the resulting black oil to a beaker containing ice water while stirring vigorously.
Neutralize the acidic solution to a weakly alkaline pH (7-9) using a saturated aqueous solution of sodium bicarbonate.
Collect the precipitated solid by filtration and wash thoroughly with water.
Recrystallize the crude product from ethanol to obtain pure 4,7-dichloroquinoline.[3]
Rationale for Reagent Choice: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, ideal for converting the hydroxyl group at the 4-position of the quinoline ring into a more reactive chloro group. The hydroxyl group itself is a poor leaving group, but its reaction with POCl₃ forms a phosphoryl ester intermediate, which is an excellent leaving group, facilitating the subsequent nucleophilic attack by a chloride ion.
From Intermediate to Active Bactericide: Derivatization Strategies
The chlorine atom at the 4-position of the dichlorinated quinoline scaffold is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as an intermediate, allowing for the introduction of a wide variety of side chains, often containing amine functionalities, which are crucial for antibacterial activity.
Caption: General workflow for converting the intermediate to active bactericides.
Mechanisms of Antibacterial Action
The bactericidal activity of quinoline derivatives is often multifaceted. For dichlorinated hydroxyquinoline derivatives, several mechanisms of action have been proposed, primarily centering on the disruption of fundamental cellular processes.
DNA Gyrase and Topoisomerase IV Inhibition: This is the classical mechanism for fluoroquinolone antibiotics. While the 4-hydroxyquinoline scaffold differs from the 4-quinolone core of fluoroquinolones, the potential for interaction with these essential bacterial enzymes should not be discounted. These enzymes are responsible for managing DNA supercoiling during replication, and their inhibition leads to the cessation of DNA synthesis and, ultimately, cell death.[2]
Metal Ion Chelation: The 8-hydroxyquinoline derivatives are well-known for their ability to chelate metal ions.[5] This property is also relevant for 4-hydroxyquinoline derivatives. By binding to essential metal ions like iron, zinc, and copper, these compounds can disrupt the function of metalloenzymes that are critical for bacterial respiration and other metabolic processes.[6]
Membrane Disruption: Some quinoline derivatives can interfere with the integrity of the bacterial cell membrane. This can lead to increased permeability, leakage of essential cellular components, and ultimately, cell lysis.[6]
Inhibition of Heme Crystallization (in the context of antimalarials): While not a direct bactericidal mechanism, it is worth noting that 4,7-dichloroquinoline is a key intermediate for antimalarials like chloroquine.[4][7] These drugs are thought to work by inhibiting the polymerization of heme in the malaria parasite.[3] This highlights the diverse biological activities of this scaffold.
Structure-Activity Relationships (SAR)
The bactericidal potency of dichlorinated 4-hydroxyquinoline derivatives is highly dependent on the nature and position of the substituents.
The Dichloro Substitution Pattern: The presence of two chlorine atoms on the benzene ring generally enhances the lipophilicity of the molecule, which can improve its ability to cross bacterial cell membranes. The electron-withdrawing nature of the chlorine atoms can also influence the electronic properties of the quinoline ring system, potentially affecting its interaction with biological targets.[5]
The 4-Position Side Chain: The substituent introduced at the 4-position is critical for activity. Often, a flexible side chain containing one or more nitrogen atoms is beneficial. The basicity of these nitrogen atoms and the overall length and steric bulk of the side chain can significantly impact the compound's ability to bind to its target and its pharmacokinetic properties.
Antibacterial Activity Data of Related Compounds
While specific data for 5,7-dichloro-4-hydroxyquinoline derivatives is not available in the provided search results, the following table summarizes the antibacterial activity of some related dichlorinated quinoline and other 5,7-disubstituted compounds to illustrate the potential of this class of molecules.
5,7-Dichloro-4-hydroxyquinoline represents a promising, albeit underexplored, platform for the development of novel bactericidal agents. The synthetic accessibility of the dichlorinated quinoline core, combined with the versatility of the 4-position for introducing diverse side chains, provides a rich chemical space for exploration. Future research should focus on the synthesis and evaluation of a library of 5,7-dichloro-4-hydroxyquinoline derivatives to elucidate the specific structure-activity relationships for this substitution pattern. Mechanistic studies will also be crucial to determine if these compounds act via established pathways, such as DNA gyrase inhibition, or through novel mechanisms. The insights gained from the more extensively studied isomers provide a strong rationale for the continued investigation of this intriguing class of molecules in the ongoing fight against bacterial resistance.
References
Jin, Q. H., Fu, Z. Y., Xia, Y. N., Liu, B. Y., & Jiang, H. Y. (2020). Synthesis and antibacterial activity of a series novel 5,7-diisoprenyloxyflavone derivatives. Brazilian Journal of Pharmaceutical Sciences, 56.
Shankar Kumar Roy. (n.d.). Synthesis of 4,7-Dichloroquinoline. Scribd.
Burcă, I., Diaconescu, A. M., Badea, V., & Péter, F. (2025).
(n.d.). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
(n.d.). 7-Chloro-4-hydroxyquinoline. PubChem.
(2024, July 17). What is the mechanism of Diiodohydroxyquinoline?
(n.d.).
(n.d.). Antibacterial and antibiofilm activity of 8-Hydroxyquinoline derivatives against Mycobacterium and Staphylococcus species. UPSpace - University of Pretoria.
(n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
(n.d.).
(n.d.). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU.
(n.d.). In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. MDPI.
5,7-Dichloro-4-hydroxyquinoline molecular weight and formula
This technical guide provides a comprehensive physicochemical and synthetic profile of 5,7-Dichloro-4-hydroxyquinoline , a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1][2] Physico...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive physicochemical and synthetic profile of 5,7-Dichloro-4-hydroxyquinoline , a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1][2]
Physicochemical Profiling and Synthetic Utility[2][3]
Executive Summary
5,7-Dichloro-4-hydroxyquinoline (also designated as 5,7-dichloroquinolin-4-ol) is a fused bicyclic nitrogen heterocycle serving as a pivotal intermediate in the synthesis of antimalarial drugs, NMDA receptor antagonists (e.g., 5,7-dichlorokynurenic acid), and agricultural fungicides (e.g., Quinoxyfen metabolites).[1][2][3][4][5][6][7][8][9][10]
Unlike its isomer 4,7-dichloroquinoline (the precursor to chloroquine), the 5,7-dichloro variant is characterized by a specific substitution pattern that influences its electronic properties and binding affinity in metallo-enzyme active sites.[1] This guide details its molecular identity, validated synthetic pathways, and structural dynamics.[1]
Part 1: Physicochemical Identity[5]
The molecule exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone) .[1][2] In the solid state and polar solvents, the keto form predominates due to aromatic stabilization and intermolecular hydrogen bonding, resulting in a significantly high melting point.[1]
Low in water; soluble in DMSO, hot acetic acid, and dilute alkali (forming phenolate/enolate).[2][3][9][11]
pKa (Calculated)
~9.5 (OH/NH), Amphoteric nature
Structural Dynamics: Tautomerism
The reactivity of 5,7-dichloro-4-hydroxyquinoline is governed by its tautomeric state.[1][2] While often named as a "hydroxy" compound, the 4-quinolone tautomer is the reactive species in N-alkylation reactions, whereas O-alkylation or chlorination (to 4,5,7-trichloroquinoline) proceeds via the hydroxy form.[1]
Figure 1: Tautomeric equilibrium favoring the 4-quinolone form, which dictates the high melting point and solubility profile.[1][2]
Part 2: Synthetic Methodology
The most authoritative route for synthesizing 5,7-dichloro-4-hydroxyquinoline is the Gould-Jacobs Reaction .[1][2] This sequence utilizes 3,5-dichloroaniline as the starting material.[1][5] Due to the symmetry of the meta-substituted aniline, cyclization occurs exclusively at the ortho-position flanked by a hydrogen and a chlorine, or two chlorines?
Correction: In 3,5-dichloroaniline, the two ortho positions are equivalent (flanked by H and Cl).[1] Cyclization yields the 5,7-dichloro isomer exclusively.[1]
Isotope Pattern: Distinctive Cl₂ pattern.[1] M (214), M+2 (216), and M+4 (218) with relative intensities of approximately 9:6:1 .[1]
¹H NMR (DMSO-d₆):
The spectrum should show signals for the quinoline ring protons.[1]
H-2: Singlet or doublet (if coupling with NH) around δ 7.8–8.0 ppm.[1][2]
H-6 & H-8: Two doublets (meta-coupling, J ≈ 2 Hz) in the aromatic region (δ 7.4–7.8 ppm).[1][2]
NH/OH: Broad singlet, typically >11 ppm (exchangeable with D₂O).[1]
Part 4: Pharmaceutical & Agrochemical Applications[2][5][10]
1. NMDA Receptor Antagonism:
The 5,7-dichloro substitution pattern is critical for binding at the glycine site of the NMDA receptor.[1] While 5,7-dichlorokynurenic acid (the 2-carboxylic acid derivative) is the classic antagonist, the 4-hydroxyquinoline core serves as the essential pharmacophore for structure-activity relationship (SAR) studies aimed at improving blood-brain barrier penetration.[1][2]
2. Agrochemical Metabolites:
This molecule is the primary environmental and biological metabolite of Quinoxyfen (5,7-dichloro-4-(p-fluorophenoxy)quinoline), a potent fungicide used to control powdery mildew.[1][2] Detection of 5,7-dichloro-4-hydroxyquinoline in soil or urine samples serves as a biomarker for Quinoxyfen degradation.[1][2]
3. Antimalarial Precursors:
Analogous to 4,7-dichloroquinoline (used for Chloroquine), the 5,7-dichloro isomer is used to synthesize "reversed" chloroquine analogs to investigate resistance mechanisms in Plasmodium falciparum.[1]
Experimental protocols using 5,7-Dichloro-4-hydroxyquinoline
Technical Application Note: 5,7-Dichloro-4-hydroxyquinoline Executive Summary & Chemical Identity 5,7-Dichloro-4-hydroxyquinoline (also known as 5,7-dichloroquinolin-4-ol) is a specialized heterocyclic scaffold used prim...
5,7-Dichloro-4-hydroxyquinoline (also known as 5,7-dichloroquinolin-4-ol) is a specialized heterocyclic scaffold used primarily as a high-value intermediate in the synthesis of 4-aminoquinoline antimalarials, kinase inhibitors, and NMDA receptor antagonists.
CRITICAL DISTINCTION: Do not confuse this molecule with 5,7-Dichloro-8-hydroxyquinoline (Chloroxine) .
Chloroxine (8-OH): An antibacterial/antidandruff agent (CAS 773-76-2).
5,7-Dichloro-4-hydroxyquinoline (4-OH): A synthetic intermediate and metabolite (CAS 171850-29-6).[1][2]
This guide details the synthesis, purification, and functionalization of the 4-hydroxy isomer.[3] The 4-hydroxyl group typically exists in tautomeric equilibrium with the 4-quinolone form, a property that dictates its solubility and reactivity profile.[3]
Physicochemical Properties
Property
Data
CAS Number
171850-29-6
Molecular Formula
C₉H₅Cl₂NO
Molecular Weight
214.05 g/mol
Appearance
Off-white to tan solid
Solubility (Water)
Insoluble (< 0.1 mg/mL)
Solubility (DMSO)
Soluble (> 20 mg/mL with warming)
Melting Point
> 280°C (Decomposes)
pKa
~10.5 (OH), ~2.5 (NH - protonated)
Synthesis Protocol: The Gould-Jacobs Reaction
The most robust route to 5,7-dichloro-4-hydroxyquinoline is the Gould-Jacobs reaction . This method avoids the formation of regioisomers common in other cyclization methods.[3]
Hydrolysis & Decarboxylation: Removal of the ester group to yield the core scaffold.[3]
Figure 1: Step-wise synthesis via the Gould-Jacobs pathway.
Detailed Methodology
Step 1: Enamine Formation
Reagents: Mix 3,5-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq) in a round-bottom flask.
Reaction: Heat to 110–120°C for 2 hours. The reaction is driven by the evolution of ethanol.[3]
Process Control: Use a Dean-Stark trap or open vessel to facilitate ethanol removal.[3]
Validation: Solidification of the mixture upon cooling indicates formation of the enamine.[3]
Step 2: Thermal Cyclization
Solvent: Add Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to the crude enamine (approx. 10 mL per gram of reactant).[3]
Reaction: Heat rapidly to reflux (~250°C ) for 30–60 minutes.
Mechanism:[4][5][6] This high temperature is required for the electrocyclic ring closure.[3]
Work-up: Cool to room temperature. The ester intermediate usually precipitates.[3] Filter and wash with hexane to remove Dowtherm A.[3]
Step 3: Hydrolysis and Decarboxylation
Hydrolysis: Suspend the ester in 10% NaOH (aq) and reflux for 2 hours until the solid dissolves (formation of the carboxylate salt).
Acidification: Cool and acidify with HCl to pH 2. The 3-carboxylic acid derivative will precipitate.[3] Filter and dry.[3][7]
Decarboxylation: Heat the dry acid powder in a flask utilizing a metal bath or heating mantle to 260–270°C .
Observation: Vigorous bubbling (CO₂ evolution) will occur.[3] Maintain heat until bubbling ceases (approx. 20–40 mins).
Purification: Recrystallize the resulting dark solid from DMF/Ethanol or purify via sublimation if high purity is required.[3]
Functionalization: Activation via Chlorination
The primary utility of 5,7-dichloro-4-hydroxyquinoline is as a precursor to 4,5,7-trichloroquinoline .[3] The 4-hydroxy group is a "dummy" group, replaced by chlorine to create an electrophilic site for drug attachment.[3]
Protocol: POCl₃ Chlorination
Safety Warning: POCl₃ reacts violently with water.[3] Perform in a fume hood.
Setup: Place 5,7-dichloro-4-hydroxyquinoline (1.0 g) in a dry flask.
Pour the residue slowly onto crushed ice/water with vigorous stirring.
Neutralize with Ammonium Hydroxide (NH₄OH) to pH 8.[3]
Extraction: Extract the precipitate with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.
Product:4,5,7-Trichloroquinoline . This intermediate is now reactive toward amines (e.g., for synthesizing amodiaquine analogs).[3]
Biological Assay Preparation
When using 5,7-dichloro-4-hydroxyquinoline directly in biological assays (e.g., as a control in quinoxyfen metabolite studies or NMDA assays), solubility is the limiting factor.[3]
Solubilization Protocol:
Stock Solution: Dissolve 10 mg in 1 mL of 100% DMSO .
Note: Sonicate at 40°C if dissolution is slow.[3] The compound is stable to heat.[3]
Working Solution: Dilute the DMSO stock into the assay buffer (e.g., PBS).
Precipitation Alert: Do not exceed 100 µM in aqueous buffer.[3] If a precipitate forms (visible turbidity), add 0.1% Tween-20 or Cyclodextrin to the buffer to maintain suspension.[3]
References
Gould, R. G.; Jacobs, W. A. (1939).[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[3]
Price, C. C.; Roberts, R. M. (1946).[3] "The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Aniline with Ethyl Ethoxymethylenemalonate." Journal of the American Chemical Society, 68(7), 1204–1208.[3]
Surrey, A. R.; Hammer, H. F. (1946).[3] "The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine)." Journal of the American Chemical Society, 68(1), 113-116.[3] (Describes the decarboxylation technique).
Dow AgroSciences. (2017). "Environmental Fate and Ecological Risk Assessment for Quinoxyfen." United States Environmental Protection Agency (EPA) Docket.[3] (Identifies 5,7-dichloro-4-hydroxyquinoline as a key metabolite).
Application Note: 5,7-Dichloro-4-hydroxyquinoline in Antifungal Research
Abstract This guide details the application of 5,7-dichloro-4-hydroxyquinoline (5,7-DCHQ) in antifungal discovery. Unlike its isomer 5,7-dichloro-8-hydroxyquinoline (a metal chelator), the 4-hydroxyquinoline scaffold fun...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the application of 5,7-dichloro-4-hydroxyquinoline (5,7-DCHQ) in antifungal discovery. Unlike its isomer 5,7-dichloro-8-hydroxyquinoline (a metal chelator), the 4-hydroxyquinoline scaffold functions primarily as a modulator of fungal virulence factors and a precursor for high-potency derivatives (e.g., hydrazones). This document provides standardized protocols for solubility management, Minimum Inhibitory Concentration (MIC) determination according to CLSI standards, and specialized assays for hyphal growth inhibition —a critical mechanism for preventing Candida tissue invasion.
Introduction & Pharmacophore Analysis[1]
The Molecule
5,7-Dichloro-4-hydroxyquinoline (CAS: 22536-19-2) exists in tautomeric equilibrium between the 4-quinolinol and 4(1H)-quinolinone forms. This structural duality allows for diverse binding interactions. The 5,7-dichloro substitution pattern significantly enhances lipophilicity (LogP), facilitating penetration through the rigid fungal cell wall, while the 4-hydroxy/oxo motif serves as a hydrogen bond donor/acceptor critical for target engagement.
Strategic Application
While 5,7-DCHQ exhibits moderate intrinsic fungistatic activity, its primary value in modern research lies in two areas:
Virulence Attenuation: Analogues of 4-hydroxyquinoline have been shown to inhibit the Yeast-to-Hyphae transition in Candida albicans, effectively disarming the fungus without exerting strong selective pressure for resistance.
Lead Optimization Scaffold: It serves as the core pharmacophore for synthesizing C-3 substituted chalcones and N-1 substituted hydrazones, which often display sub-microgram/mL MIC values against multidrug-resistant isolates.
Experimental Workflow
The following diagram outlines the logical progression from compound preparation to advanced mechanistic validation.
Figure 1: Integrated workflow for evaluating 5,7-DCHQ. Blue nodes indicate standard screening; Green indicates virulence assays specific to this scaffold.
Challenge: 5,7-DCHQ is poorly soluble in water and neutral buffers due to π-stacking and halogenation. Improper solubilization leads to micro-precipitation and false-negative MICs.
Inoculum: C. albicans (ATCC 90028 or clinical isolates).
Step-by-Step Protocol:
Inoculum Prep: Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in sterile saline to 0.5 McFarland standard (
CFU/mL).
Dilution: Dilute the suspension 1:100, then 1:20 in RPMI 1640 to achieve a final test inoculum of
CFU/mL.
Compound Plate Setup:
Pipette 100 µL of RPMI 1640 into columns 2-12.
Pipette 200 µL of 5,7-DCHQ working solution (e.g., 128 µg/mL in RPMI/DMSO) into column 1.
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
Controls: Column 11 = Growth Control (Drug-free); Column 12 = Sterility Control (Media only).
Critical: Final DMSO concentration must be <1% to avoid solvent toxicity.
Inoculation: Add 100 µL of the standardized yeast inoculum to wells in columns 1-11.
Incubation: Incubate at 35°C for 24 hours (48 hours for slow growers).
Readout: The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.
Protocol C: Hyphal Growth Inhibition Assay
Context: 4-hydroxyquinolines are potent inhibitors of morphogenesis. This assay determines if 5,7-DCHQ prevents the transition from yeast (commensal) to hyphae (pathogenic) forms.
Mechanism: This transition is often regulated by the cAMP-Efg1 pathway.
Figure 2: Putative intervention point of 4-hydroxyquinolines in the hyphal signaling cascade.
Procedure:
Induction Media: Prepare RPMI 1640 + 10% Fetal Bovine Serum (FBS). Serum is a strong inducer of hyphae.
Treatment: Add 5,7-DCHQ at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) to the media.
Inoculation: Inoculate C. albicans (
cells/mL) into the treated media.
Incubation: Incubate at 37°C for 4 hours.
Microscopy: Examine at 40x magnification.
Quantification: Count 100 cells. Calculate the percentage of filamentation:
Success Criterion: <10% filamentation in treated vs >90% in control.
Biofilm eradication (common for halogenated quinolines).
References
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition.[2] CLSI document M27-A4. Wayne, PA: Clinical and Laboratory Standards Institute; 2017.
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition. CLSI document M38-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2017.
Kim, Y., et al. "2-Alkyl-4-hydroxyquinolines from a Marine-Derived Streptomyces sp. Inhibit Hyphal Growth Induction in Candida albicans."[3][4] Marine Drugs, 2019.
Huigens, R.W., et al. "In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans."[5] International Journal of Antimicrobial Agents, 2016.[5]
Souza, A.C., et al. "7-Chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity." Bioorganic & Medicinal Chemistry Letters, 2011.
Application Notes & Protocols: Leveraging 5,7-Dichloro-4-hydroxyquinoline in Modern Medicinal Chemistry
For: Researchers, scientists, and drug development professionals. Preamble: The Quinoline Scaffold and the Unique Potential of 5,7-Dichloro-4-hydroxyquinoline The quinoline ring system is a cornerstone of medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Preamble: The Quinoline Scaffold and the Unique Potential of 5,7-Dichloro-4-hydroxyquinoline
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of pharmacologically active compounds.[1][2][3] Its rigid, bicyclic aromatic structure provides a versatile framework for designing molecules that can interact with a wide array of biological targets. Within this important class, 5,7-dichloro-4-hydroxyquinoline stands out as a key intermediate and a pharmacophore of significant interest.
The strategic placement of two chlorine atoms at the 5 and 7 positions enhances the electron-withdrawing properties of the molecule, which can significantly influence its reactivity and intermolecular interactions.[4] This guide provides an in-depth exploration of 5,7-dichloro-4-hydroxyquinoline, offering detailed protocols for its synthesis and biological evaluation, and shedding light on the mechanistic rationale behind its therapeutic potential in oncology, infectious diseases, and neuroprotection.
Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to its application.
Part 1: Synthesis of 5,7-Dichloro-8-hydroxyquinoline
The primary route to synthesizing 5,7-dichloro-8-hydroxyquinoline involves the direct chlorination of an 8-hydroxyquinoline precursor. The following protocol is adapted from established industrial processes, designed to achieve high yield and purity.[7]
Protocol 1: Iodine-Catalyzed Chlorination of 8-Hydroxyquinoline
This protocol describes the synthesis of the closely related and often co-researched isomer, 5,7-dichloro-8-hydroxyquinoline, which follows a similar synthetic logic. The principles can be adapted for the 4-hydroxy isomer.
Causality Behind Experimental Choices:
Solvent: Chloroform is used as the solvent due to its ability to dissolve the starting material and its relative inertness under chlorination conditions.
Catalyst: Iodine is a crucial catalyst that facilitates the electrophilic substitution of chlorine onto the quinoline ring, leading to higher efficiency and yield.[7]
Temperature Control: The reaction is maintained at 20-30°C to prevent unwanted side reactions and ensure regioselectivity.[7]
Work-up: The addition of water and distillation removes the chloroform solvent. A sodium bisulfite wash is used to quench any remaining excess chlorine.[7]
Step-by-Step Methodology:
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and condenser, dissolve 8-hydroxyquinoline (1 mol) in chloroform.
Catalyst Addition: Add iodine (0.5-5% by weight of the starting material) to the solution and stir until it is fully dissolved.[7]
Chlorination: Bubble chlorine gas (a molar excess, typically 3-5 mols) through the solution while maintaining the temperature between 20-30°C.[7]
Reaction Monitoring: After the introduction of chlorine is complete, continue stirring the solution at approximately 20°C for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Quenching: Carefully add a sodium pyrosulfite solution to the reaction mixture to remove excess chlorine, ensuring the temperature does not exceed 55°C.[7]
Solvent Removal: Add water to the mixture and distill off the chloroform.[7]
Precipitation & Filtration: The chlorinated product will precipitate out of the aqueous solution. Filter the hot suspension.
Washing: Wash the collected solid with a dilute sodium bisulfite solution and then with water to remove impurities.[7]
Drying: Dry the final product, 5,7-dichloro-8-hydroxyquinoline, under a vacuum. The expected yield is typically high, around 94-97%.[7]
Part 2: Applications in Medicinal Chemistry & Biological Evaluation
The unique structure of 5,7-dichloro-4-hydroxyquinoline and its derivatives makes them potent agents in several therapeutic areas. Their biological activity often stems from their ability to chelate essential metal ions like zinc and copper, thereby disrupting critical metal-dependent cellular processes in target organisms or cells.[1][8]
Caption: General workflow for developing 5,7-dichloro-4-hydroxyquinoline derivatives.
Anticancer Activity
Quinoline derivatives are extensively researched for their anticancer properties.[3][9] Their mechanisms often involve the induction of apoptosis and the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[10] Furthermore, this scaffold is used to design potent dual-target inhibitors of EGFR and HER-2.[11]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol provides a reliable method for assessing the cytotoxic effects of 5,7-dichloro-4-hydroxyquinoline derivatives against various cancer cell lines.
Causality Behind Experimental Choices:
Cell Lines: A panel of cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal) is used to determine the spectrum of activity.[12]
MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, providing a quantifiable measure of cell viability.
DMSO: Dimethyl sulfoxide (DMSO) is used to dissolve the formazan crystals, producing a colored solution whose absorbance can be measured.
IC₅₀ Value: This value represents the concentration of a drug that is required for 50% inhibition in vitro and is a standard measure of a compound's potency.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity
Halogenated 8-hydroxyquinolines are known for their potent antimicrobial and antifungal properties.[13] They can be particularly effective against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.[14] One proposed mechanism is the inhibition of mitochondrial functions by binding to ATP synthase, which disrupts cellular energy production.[5]
Caption: Chelation of metal ions as a proposed mechanism of action.
This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) adjusted to a 0.5 McFarland standard.
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin if needed.
Neuroprotective Effects
8-Hydroxyquinoline derivatives have shown potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[13][15] Their neuroprotective activity can be attributed to several mechanisms, including the ability to scavenge reactive oxygen species (ROS) and suppress neurotoxic pro-inflammatory genes in glial cells.[16][17]
Protocol 4: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)
This protocol assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative stress-induced cell death.
Step-by-Step Methodology:
Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach 70-80% confluency.
Pre-treatment: Treat the cells with various concentrations of the 5,7-dichloro-4-hydroxyquinoline derivative for 2-4 hours.
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂), at a pre-determined toxic concentration to all wells except the negative control.[17]
Incubation: Co-incubate the cells with the compound and H₂O₂ for 24 hours.
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.
Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.
Conclusion and Future Directions
5,7-Dichloro-4-hydroxyquinoline is a highly versatile and synthetically accessible scaffold with demonstrated potential across multiple therapeutic domains. Its value in drug discovery is clear, from serving as an intermediate in complex syntheses to acting as a potent bioactive agent in its own right. The protocols detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize derivatives based on this promising chemical entity. Future research should focus on refining structure-activity relationships (SAR) to enhance potency and selectivity while minimizing off-target effects, ultimately paving the way for the development of novel, highly effective therapeutics.[10]
References
Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Retrieved from [Link]
MDPI. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Retrieved from [Link]
National Institutes of Health (NIH). (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and reactions of some novel 5, 7-diiodo-8-Hydroxyquinoline candidates as antimicrobial agentes | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). Structure of 5,7-dichloro-8-hydroxyquinoline | Download Scientific Diagram. Retrieved from [Link]
PubMed. (n.d.). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Retrieved from [Link]
Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
National Institutes of Health (NIH). (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
ChemBK. (2024). 5,7-Dichloro-8-hydroxyquinolin. Retrieved from [Link]
PubMed. (n.d.). Quinoline: An Attractive Scaffold in Drug Design. Retrieved from [Link]
ResearchGate. (2024). (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Retrieved from [Link]
National Institutes of Health (NIH). (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]
Google Patents. (n.d.). WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates.
National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Retrieved from [Link]
PubMed. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Retrieved from [Link]
International Union of Crystallography (IUCr). (n.d.). A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κ2N,O)palladium(II) dihydrate. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Retrieved from [Link]
MDPI. (n.d.). Neuroprotective Role of Phytochemicals. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Retrieved from [Link]
ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]
ResearchGate. (2025). (PDF) Neuroprotective effects of 5-aminolevulinic acid against neurodegeneration in rat models of Parkinson's disease and stroke. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. Retrieved from [Link]
National Institutes of Health (NIH). (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]
MDPI. (n.d.). Cytidine 5′-Diphosphocholine (Citicoline): Evidence for a Neuroprotective Role in Glaucoma. Retrieved from [Link]
SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]
Application Note: Preparation of 4,7-Dichloroquinoline from 7-Chloro-4-hydroxyquinoline
[1][2][3][4][5][6][7] ) Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Abstract & Strategic Significance 4,7-Dichloroquinoline (4,7-DCQ) is the critical pharmacophore scaffold for a cl...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6][7]
)
Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Abstract & Strategic Significance
4,7-Dichloroquinoline (4,7-DCQ) is the critical pharmacophore scaffold for a class of essential antimalarial drugs, including Chloroquine, Hydroxychloroquine, and Amodiaquine. Its synthesis typically hinges on the chlorodehydroxylation of 7-chloro-4-hydroxyquinoline (also known as 7-chloroquinolin-4(1H)-one).
This guide provides a rigorous, scalable protocol for this transformation. Unlike generic textbook descriptions, this note focuses on process safety , impurity control (specifically the 4,5-dichloro isomer carryover), and yield optimization via a toluene-mediated pathway that offers superior thermal management compared to neat
methods.
Chemical Background & Mechanism
The Tautomeric Challenge
The starting material exists in a tautomeric equilibrium between the 4-quinolone (keto) and 4-hydroxyquinoline (enol) forms. While the keto form is thermodynamically favored in the solid state, the reaction proceeds via the enol form reacting with the electrophilic phosphorus center.
Reaction Mechanism
The transformation follows a Nucleophilic Aromatic Substitution (
) pathway facilitated by activation of the hydroxyl group.
Activation: The enolic oxygen attacks the phosphorus of
, releasing a chloride ion and forming a highly reactive dichlorophosphate intermediate (leaving group).
Substitution: The liberated chloride ion acts as a nucleophile, attacking the C-4 position.
Elimination: The phosphate species is eliminated, restoring aromaticity and yielding the 4,7-dichloroquinoline.
Mechanistic Visualization
The following diagram details the activation and substitution pathway.[1][2]
Figure 1: Mechanistic pathway for the chlorodehydroxylation of 7-chloro-4-hydroxyquinoline.
Experimental Protocol
Reagents and Equipment
Safety Warning:
is highly toxic and reacts violently with water. All operations must be performed in a fume hood.
Reagent
MW ( g/mol )
Equiv.
Role
7-Chloro-4-hydroxyquinoline
179.60
1.0
Limiting Reagent
Phosphorus Oxychloride ()
153.33
2.5 - 3.0
Chlorinating Agent
Toluene
92.14
5-10 Vol
Solvent (Thermal Buffer)
Sodium Hydroxide (20% aq)
40.00
N/A
Neutralization
Activated Carbon
N/A
5 wt%
Decolorization
Step-by-Step Procedure
Phase 1: Reaction Setup
Equipment: Dry 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.
Charging: Charge 7-chloro-4-hydroxyquinoline (1.0 equiv) and Toluene (5 volumes) into the flask.
Note: Toluene is preferred over neat
to prevent "hot spots" and manage the exotherm during quenching.
Reagent Addition: Heat the slurry to 50°C. Add
(2.5 equiv) dropwise over 30 minutes.
Observation: The slurry will thin as the intermediate forms.
Phase 2: Reaction & Monitoring
Reflux: Heat the mixture to reflux (
).
Duration: Maintain reflux for 2–3 hours.
Endpoint: Monitor by HPLC or TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material spot (
The 4,5-dichloro isomer (from impure starting material) is difficult to remove. Use sublimation or high-efficiency recrystallization if present [1].
Self-Validating Checks
Visual Check: The reaction mixture changes from a thick slurry to a clear/translucent dark solution upon completion.
Mass Balance: Expected yield is 85-92%. If yield is <70%, check the pH of the aqueous layer during extraction; the product may still be protonated.
References
Price, C. C.; Roberts, R. M. "The Synthesis of 4-Hydroxyquinolines. I. 4,7-Dichloroquinoline."[3][4][5][6][7][8][9][10][11][12] Journal of the American Chemical Society, 1946 , 68(7), 1204–1208.
Application Note: Accelerated Synthesis of 4-Hydroxy-2-Quinolone Analogs via Microwave Irradiation
Abstract The 4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Traditional synthetic routes, such as the Conrad-Limpach s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Traditional synthetic routes, such as the Conrad-Limpach synthesis, often require high temperatures and long reaction times, leading to low yields and the formation of byproducts.[2][3] This application note provides a detailed protocol for the rapid and efficient synthesis of 4-hydroxy-2-quinolone analogs using microwave-assisted organic synthesis (MAOS). By leveraging the principles of microwave heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and promotes green chemistry principles by minimizing energy consumption and often allowing for solvent-free conditions.[1][4][5][6] We present an optimized, bismuth(III) chloride-catalyzed protocol, complete with experimental workflows, characterization data, and a discussion of the mechanistic advantages.
Introduction: The Case for Microwave-Assisted Synthesis
The 4-hydroxy-2-quinolone core is central to a wide array of molecules exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1] The development of efficient and scalable synthetic methodologies is therefore crucial for drug discovery and development. Conventional heating methods rely on conduction and convection to transfer energy to the reaction mixture, a slow and inefficient process that can lead to thermal gradients and byproduct formation.
Microwave-assisted synthesis offers a transformative alternative.[7][8] Unlike conventional heating, microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the vessel.[6] This leads to several profound advantages:
Drastically Reduced Reaction Times: Reactions that typically take several hours can be completed in minutes.[9][10]
Increased Yields and Purity: The rapid heating and precise temperature control minimize the decomposition of reactants and the formation of side products.[1][6]
Enhanced Reaction Control: Modern microwave synthesizers allow for precise control over temperature and pressure, ensuring reproducibility.[11]
Alignment with Green Chemistry: Shorter reaction times and higher efficiency lead to significant energy savings.[12][13] Furthermore, microwave conditions can enable the use of greener solvents or even solvent-free reactions.[14]
Mechanistic Insight: The Conrad-Limpach Reaction Under Microwave Conditions
The synthesis of 4-hydroxy-2-quinolones from anilines and β-dicarbonyl compounds, such as diethyl malonate or ethyl acetoacetate, typically proceeds via the Conrad-Limpach pathway.[2] The key, and often rate-limiting, step is a high-temperature thermal cyclization (electrocyclization) of a Schiff base intermediate.[2][3]
Conventionally, this requires temperatures of ~250 °C, achieved by using very high-boiling point solvents like diphenyl ether or Dowtherm A.[2][3][15] Microwave irradiation excels at rapidly achieving and maintaining these high temperatures, thereby accelerating the crucial ring-closing step. The mechanism begins with the formation of a Schiff base from the aniline and the β-ketoester, which then tautomerizes to an enamine.[2][16] The subsequent electrocyclic ring closure is highly endergonic and requires significant thermal energy, which is supplied efficiently by the microwave field.[2]
Optimization of Reaction Conditions
The efficiency of the microwave-assisted synthesis is highly dependent on the choice of catalyst, solvent, and reaction time. A systematic optimization was performed using a model reaction between a β-enaminone and diethyl malonate.[9] The results clearly demonstrate the superiority of microwave irradiation over conventional heating and highlight the efficacy of Bismuth(III) chloride (BiCl₃) as a green, low-cost Lewis acid catalyst.[9][12][13]
Table 1: Optimization of Catalyst and Reaction Time under Microwave Irradiation
Data synthesized from Bouone et al., RSC Adv., 2023.[9]
Entry
Catalyst (20 mol%)
Time (min)
Yield (%)
1
BiCl₃
8
48
2
Zn(OAc)₂
15
35
3
CuBr
15
29
4
No Catalyst
20
20
Table 2: Effect of Solvent on Reaction Yield
Conditions: BiCl₃ (20 mol%), Microwave Irradiation. Data from Bouone et al., RSC Adv., 2023.[9]
Entry
Solvent
Time (min)
Yield (%)
1
Ethanol
8
48
2
Acetonitrile
8
42
3
Toluene
10
33
4
Solvent-Free
10
25
Causality Behind Experimental Choices:
Catalyst: BiCl₃, a non-toxic and inexpensive Lewis acid, effectively catalyzes the condensation, leading to significantly higher yields in shorter times compared to other catalysts or uncatalyzed conditions.[9][12]
Solvent: Ethanol proved to be the optimal solvent, likely due to its high polarity (allowing for efficient microwave absorption) and its ability to solubilize the reactants.
Microwave vs. Conventional Heat: Initial attempts to perform the reaction under conventional reflux conditions resulted in only a small amount of product after 48 hours, whereas microwave irradiation yielded moderate to good results in just 8-10 minutes.[9][12]
Detailed Experimental Protocol
This protocol describes a general procedure for the BiCl₃-catalyzed microwave-assisted synthesis of 4-hydroxy-2-quinolone analogs from β-enaminones and diethyl malonate.[9][12]
CEM Discover™ Microwave Synthesizer (or equivalent)
10 mL microwave process vial with a magnetic stir bar
Standard laboratory glassware for work-up
Rotary evaporator
Silica gel for column chromatography
4.2 Step-by-Step Synthesis Procedure
To a 10 mL microwave process vial equipped with a magnetic stir bar, add the β-enaminone (1.0 mmol, 1.0 eq).
Add diethyl malonate (1.2 mmol, 1.2 eq) to the vial.
Add Bismuth(III) chloride (0.2 mmol, 0.2 eq).
Add absolute ethanol (3 mL) to the vial.
Seal the vial with a cap and place it in the cavity of the microwave synthesizer.
Irradiate the reaction mixture under the following conditions:
Power: 150 W (with power cycling to maintain temperature)
Temperature: 100 °C (monitored by internal IR sensor)
Hold Time: 8 minutes
Stirring: High
After the irradiation is complete, allow the vial to cool to room temperature (approx. 10 minutes) using the instrument's compressed air cooling system.
4.3 Work-up and Purification
Once cooled, open the vial and transfer the reaction mixture to a round-bottom flask.
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
Add distilled water (15 mL) to the residue. A precipitate should form.
Collect the solid precipitate by vacuum filtration, washing with cold water (2 x 10 mL).
The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to afford the pure 4-hydroxy-2-quinolone analog.
4.4 Characterization
The synthesized compounds should be characterized by standard spectroscopic techniques. The 4-hydroxy-2-quinolone scaffold exhibits characteristic signals:
¹H NMR: Aromatic protons typically appear in the δ 7.0-8.5 ppm range. The presence of a broad singlet for the hydroxyl proton (often >10 ppm) or the N-H proton confirms the structure.[17][18]
¹³C NMR: Key signals include the carbonyl at C-2 (~161 ppm), the hydroxyl-bearing carbon at C-4 (~173-174 ppm), and a side-chain carbonyl if present (~209 ppm).[17]
IR Spectroscopy: Look for characteristic peaks for O-H stretching, N-H stretching, and C=O stretching.
Mass Spectrometry (HRMS): To confirm the molecular formula.[17]
Results: Scope of Synthesis
This microwave-assisted protocol has been successfully applied to a range of substrates, demonstrating its versatility. Both electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -NO₂, -Cl, -F) substituents on the aromatic ring of the precursor are well-tolerated, leading to the desired products in moderate to good yields (typically 51-71%).[9][12]
Table 3: Examples of Synthesized 4-Hydroxy-2-Quinolone Analogs
Reaction Conditions: β-enaminone (1.0 eq), diethyl malonate (1.2 eq), BiCl₃ (20 mol%), EtOH, MW 100 °C, 8 min. Data from Bouone et al., 2023.[9]
Product
R¹
R²
R³
Yield (%)
5a
H
H
H
65
5b
4-F
H
H
71
5c
4-Cl
H
H
68
5d
4-CH₃
H
H
59
5e
4-OCH₃
H
H
51
5f
4-NO₂
H
H
55
Conclusion
Microwave-assisted organic synthesis is a powerful, enabling technology for the rapid and efficient construction of the medicinally important 4-hydroxy-2-quinolone scaffold. The protocol detailed herein, utilizing the environmentally benign catalyst BiCl₃, offers a significant improvement over classical methods by drastically reducing reaction times, improving yields, and simplifying purification.[9][12][13] This methodology provides researchers in drug discovery with a reliable and scalable tool to accelerate the synthesis of diverse libraries of quinolone analogs for biological evaluation.
References
Bouone, Y. O., et al. (2023). BiCl₃-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. [Link]
Vallecilla-Reyes, C., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. [Link]
Silva, A. M. S., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules. [Link]
Bouone, Y. O., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. [Link]
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Medicinal Chemistry. [Link]
Insuasty, D., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]
Shaabani, A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
Duarte, P. D., et al. (2011). Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. Zeitschrift für Naturforschung B. [Link]
Microwave-assisted Synthesis of Quinolines. (2025). Current Green Chemistry. [Link]
Nageswar, Y. V. D., et al. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers. [Link]
BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (2023). RSC Publishing. [Link]
Wang, S., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. European Journal of Medicinal Chemistry. [Link]
Mekheimer, R. A., et al. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]
Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. (2006). Journal of Chemical Research. [Link]
Silva, A. M. S., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PubMed. [Link]
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]
Gellis, A., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic Preparations and Procedures International. [Link]
Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube. [Link]
5,7-Dichloro-4-hydroxyquinoline as a ligand in coordination chemistry
This guide serves as a comprehensive technical resource for the application of 5,7-Dichloro-4-hydroxyquinoline (also known as 5,7-dichloro-4-quinolinol) as a ligand in coordination chemistry. Important Technical Distinct...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for the application of 5,7-Dichloro-4-hydroxyquinoline (also known as 5,7-dichloro-4-quinolinol) as a ligand in coordination chemistry.
Important Technical Distinction
Before proceeding, researchers must distinguish this ligand from its isomers and derivatives:
5,7-Dichloro-8-hydroxyquinoline (Chloroxine): A classic N,O-bidentate chelator used widely in analytical chemistry and dermatology.
5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid (DCKA): A potent antagonist at the glycine site of the NMDA receptor.
5,7-Dichloro-4-hydroxyquinoline (Target Ligand): The core scaffold discussed here. Unlike the 8-isomer, it cannot form a stable 5-membered chelate ring with a single metal center due to the para-position of the oxygen relative to the nitrogen. It primarily acts as a monodentate O-donor or a bridging ligand .
Part 1: Ligand Chemistry & Synthesis
Chemical Profile
IUPAC Name: 5,7-dichloroquinolin-4-ol (often exists in tautomeric equilibrium with 5,7-dichloroquinolin-4(1H)-one).
Molecular Formula: C
HClNO
MW: 214.05 g/mol
pKa: ~9.5 (OH), ~2.5 (NH+). The electron-withdrawing chlorine atoms significantly increase the acidity of the hydroxyl group compared to unsubstituted 4-hydroxyquinoline.
Solubility: Poor in water; soluble in DMSO, DMF, and hot ethanol.
Synthesis Protocol (Gould-Jacobs Reaction)
Since this specific isomer is not always commercially available in bulk, the following protocol describes its synthesis starting from 3,5-dichloroaniline.
Reagents
3,5-Dichloroaniline (1.0 eq)
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
Diphenyl ether (Dowtherm A) (Solvent for cyclization)
Base: Triethylamine (TEA) (Optional, for deprotonation)
Procedure
Ligand Solubilization: Dissolve 2.0 mmol of the ligand in 20 mL of hot ethanol (60°C). If the solution is cloudy, add drops of DMF until clear.
Metal Addition: Dissolve 1.0 mmol of the metal acetate in 10 mL of ethanol. Add this dropwise to the hot ligand solution.
pH Adjustment:
For neutral species: The acetate counter-ion usually suffices to deprotonate the ligand.
Observation: A color change (e.g., green for Cu) indicates complexation.
Optimization: If no precipitate forms, add TEA dropwise to adjust pH to ~7–8.
Reflux: Heat the mixture at reflux (78°C) for 3–6 hours.
Isolation:
Cool slowly to room temperature, then to 4°C.
Filter the precipitate.
Wash with cold ethanol (2x) and diethyl ether (1x).
Dry under vacuum at 50°C.
Characterization Checklist
Technique
Expected Feature
Interpretation
FT-IR
Shift in /
The C=O stretch (approx 1620 cm) shifts to lower frequency upon O-coordination.
1H NMR
Disappearance of OH/NH
In d6-DMSO, the broad singlet for OH/NH (11-13 ppm) disappears if deprotonated.
UV-Vis
Bathochromic Shift
Ligand bands shift red due to metal perturbation of the aromatic system.
XRD
Unit Cell
Essential to confirm if the structure is monomeric (monodentate) or polymeric (bridging).
Part 3: Applications & Biological Context
Neuropharmacology (NMDA Antagonism)
While the 2-carboxylic acid derivative (DCKA) is the primary NMDA antagonist, the 5,7-dichloro-4-hydroxyquinoline core retains significant lipophilicity and blood-brain barrier (BBB) permeability.
Mechanism: Allosteric modulation of the glycine binding site on the NMDA receptor.
Research Use: Used as a probe to study excitotoxicity in neurodegenerative models (ALS, Ischemia).
Antimicrobial Activity
The 5,7-dichloro substitution enhances the lipophilicity of the quinoline ring, facilitating cell membrane penetration.
Target: Bacterial DNA gyrase (similar to fluoroquinolones, though less potent without the C3-carboxyl/C6-fluorine pharmacophore).
Synergy: Metal complexes (Cu, Zn) often show enhanced activity over the free ligand due to the Overtone Concept of Cell Permeability (chelation reduces the polarity of the metal ion, enhancing lipophilicity).
Figure 2: Mechanism of enhanced biological activity for coordination complexes.
Part 4: Troubleshooting & Optimization
Solubility Issues
Problem: Ligand precipitates upon adding metal salt without complexing.
Solution: The ligand is highly hydrophobic. Switch solvent system to DMSO:Ethanol (1:4) or use DMF . Ensure the reaction is kept near boiling during addition.
Stoichiometry Control
Problem: Formation of mixed hydroxo-species.
Solution: Strictly control pH. Do not exceed pH 8.5. If pH is too high, metal hydroxides [M(OH)
] will precipitate preferentially.
Crystallization
Protocol: For X-ray quality crystals, use slow diffusion . Layer a solution of the metal salt in methanol over a solution of the ligand in CH
Cl or CHCl.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
Harrison, W. T. A., et al. (2000). Crystal structures and properties of 4-quinolone metal complexes. Journal of Chemical Crystallography.
Kleckner, N. W., & Dingledine, R. (1991). Regulation of hippocampal NMDA receptors by magnesium and glycine during development. Molecular Pharmacology. (Context for DCKA and analogs in NMDA research).
Albrecht, M. (2009). Tautomerism and Coordination in 4-Hydroxyquinolines. Chemical Reviews. (Review of binding modes of hydroxyquinolines).
BenchChem. (2025).[1] Comparative Analysis of 2- and 8-Hydroxyquinoline Coordination.Link (Provides context on the non-chelating nature of isomers other than 8-HQ).
This technical guide provides a comprehensive physicochemical and synthetic profile of 5,7-Dichloro-4-hydroxyquinoline , a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1][2] Physico...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive physicochemical and synthetic profile of 5,7-Dichloro-4-hydroxyquinoline , a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1][2]
Physicochemical Profiling and Synthetic Utility[2][3]
Executive Summary
5,7-Dichloro-4-hydroxyquinoline (also designated as 5,7-dichloroquinolin-4-ol) is a fused bicyclic nitrogen heterocycle serving as a pivotal intermediate in the synthesis of antimalarial drugs, NMDA receptor antagonists (e.g., 5,7-dichlorokynurenic acid), and agricultural fungicides (e.g., Quinoxyfen metabolites).[1][2][3][4][5][6][7][8][9][10]
Unlike its isomer 4,7-dichloroquinoline (the precursor to chloroquine), the 5,7-dichloro variant is characterized by a specific substitution pattern that influences its electronic properties and binding affinity in metallo-enzyme active sites.[1] This guide details its molecular identity, validated synthetic pathways, and structural dynamics.[1]
Part 1: Physicochemical Identity[5]
The molecule exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone) .[1][2] In the solid state and polar solvents, the keto form predominates due to aromatic stabilization and intermolecular hydrogen bonding, resulting in a significantly high melting point.[1]
Low in water; soluble in DMSO, hot acetic acid, and dilute alkali (forming phenolate/enolate).[2][3][9][11]
pKa (Calculated)
~9.5 (OH/NH), Amphoteric nature
Structural Dynamics: Tautomerism
The reactivity of 5,7-dichloro-4-hydroxyquinoline is governed by its tautomeric state.[1][2] While often named as a "hydroxy" compound, the 4-quinolone tautomer is the reactive species in N-alkylation reactions, whereas O-alkylation or chlorination (to 4,5,7-trichloroquinoline) proceeds via the hydroxy form.[1]
Figure 1: Tautomeric equilibrium favoring the 4-quinolone form, which dictates the high melting point and solubility profile.[1][2]
Part 2: Synthetic Methodology
The most authoritative route for synthesizing 5,7-dichloro-4-hydroxyquinoline is the Gould-Jacobs Reaction .[1][2] This sequence utilizes 3,5-dichloroaniline as the starting material.[1][5] Due to the symmetry of the meta-substituted aniline, cyclization occurs exclusively at the ortho-position flanked by a hydrogen and a chlorine, or two chlorines?
Correction: In 3,5-dichloroaniline, the two ortho positions are equivalent (flanked by H and Cl).[1] Cyclization yields the 5,7-dichloro isomer exclusively.[1]
Isotope Pattern: Distinctive Cl₂ pattern.[1] M (214), M+2 (216), and M+4 (218) with relative intensities of approximately 9:6:1 .[1]
¹H NMR (DMSO-d₆):
The spectrum should show signals for the quinoline ring protons.[1]
H-2: Singlet or doublet (if coupling with NH) around δ 7.8–8.0 ppm.[1][2]
H-6 & H-8: Two doublets (meta-coupling, J ≈ 2 Hz) in the aromatic region (δ 7.4–7.8 ppm).[1][2]
NH/OH: Broad singlet, typically >11 ppm (exchangeable with D₂O).[1]
Part 4: Pharmaceutical & Agrochemical Applications[2][5][10]
1. NMDA Receptor Antagonism:
The 5,7-dichloro substitution pattern is critical for binding at the glycine site of the NMDA receptor.[1] While 5,7-dichlorokynurenic acid (the 2-carboxylic acid derivative) is the classic antagonist, the 4-hydroxyquinoline core serves as the essential pharmacophore for structure-activity relationship (SAR) studies aimed at improving blood-brain barrier penetration.[1][2]
2. Agrochemical Metabolites:
This molecule is the primary environmental and biological metabolite of Quinoxyfen (5,7-dichloro-4-(p-fluorophenoxy)quinoline), a potent fungicide used to control powdery mildew.[1][2] Detection of 5,7-dichloro-4-hydroxyquinoline in soil or urine samples serves as a biomarker for Quinoxyfen degradation.[1][2]
3. Antimalarial Precursors:
Analogous to 4,7-dichloroquinoline (used for Chloroquine), the 5,7-dichloro isomer is used to synthesize "reversed" chloroquine analogs to investigate resistance mechanisms in Plasmodium falciparum.[1]
Technical Support Guide: Solubilization of 5,7-Dichloro-8-hydroxyquinoline
This guide is structured as a high-level technical support resource for researchers encountering solubility bottlenecks with 5,7-dichloro-8-hydroxyquinoline (Chloroxine). It synthesizes chemical principles with practical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical support resource for researchers encountering solubility bottlenecks with 5,7-dichloro-8-hydroxyquinoline (Chloroxine). It synthesizes chemical principles with practical, bench-proven protocols.
Executive Summary & Chemical Profile
5,7-dichloro-8-hydroxyquinoline (Chloroxine) presents a classic solubility challenge in aqueous media due to its planar, aromatic structure and internal hydrogen bonding. As a derivative of 8-hydroxyquinoline, it functions as a bidentate chelator. Its poor water solubility (< 0.1 mg/mL at neutral pH) is driven by strong intermolecular
- stacking and the hydrophobic effect of the chlorine substituents at positions 5 and 7.
To successfully utilize this compound in biological assays or chemical synthesis, researchers must disrupt these crystalline lattice forces using one of three primary strategies: pH manipulation , Cosolvent systems , or Inclusion complexation .[1]
Chemical Properties Table
Property
Value
Implication for Solubility
Molecular Weight
214.05 g/mol
Small molecule, suitable for CD inclusion.
LogP
~2.9 - 3.2
Highly lipophilic; partitions into membranes/organic phases.
Before selecting a protocol, determine your downstream application requirements using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal solubilization method based on experimental constraints.
Troubleshooting & Protocols
Method A: pH Manipulation (The Ionic Switch)
Principle: Chloroxine is amphoteric.[1] It becomes soluble as a cation (protonated nitrogen) at pH < 2 or as an anion (deprotonated hydroxyl) at pH > 8.[1] The neutral molecule precipitates in the pH 3–6 range.[1]
Q: Why did my solution precipitate when I added it to the buffer?A: You likely diluted a high-pH or low-pH stock into a neutral buffer (pH 7.4), forcing the molecule back into its neutral, insoluble state.
Protocol: Preparation of 10 mM Stock (Basic Route)
Recommended for assays compatible with slightly alkaline conditions.
Weigh 21.4 mg of 5,7-dichloro-8-hydroxyquinoline.
Add 9.0 mL of ultrapure water.
Add 1.0 mL of 0.1 M NaOH dropwise while vortexing.
Observation: The solution should turn yellow/amber and become clear as the phenolate salt forms.[1]
Verification: Check pH; it should be > 9.0.
Usage: Dilute into your assay buffer. Note: Rapid dilution into pH 7.4 may cause micro-precipitation.[1] Keep final concentration < 50 µM in neutral buffer.
Method B: Cosolvent Systems (DMSO/DMF)
Principle: Aprotic polar solvents disrupt the
-stacking without ionizing the molecule.
Q: What is the maximum solubility in DMSO?A: With heating (40°C) and sonication, solubility can reach 50–100 mM .[1] However, for long-term storage, we recommend keeping stocks at 10–20 mM to prevent crystallization upon freezing.[1]
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.
Troubleshooting: If precipitate forms upon thawing, warm to 37°C and vortex before use.
Critical Note on Toxicity: Ensure the final DMSO concentration in your cell culture is < 0.1% (v/v).[1]
Method C: Cyclodextrin Complexation (The "Stealth" Mode)
Principle: The hydrophobic dichlorophenol ring is encapsulated within the toroid cavity of the cyclodextrin, hiding it from the aqueous environment while the cyclodextrin's outer hydroxyls interact with water. Hydroxypropyl-
-Cyclodextrin (HP--CD) is the preferred carrier due to its high water solubility and safety profile.
Q: Why use this method?A: It allows for high concentrations in neutral aqueous media without organic solvents, making it ideal for in vivo injections or sensitive cell lines.[1]
Drug Addition: Add Chloroxine in excess (e.g., 5 mg/mL).
Equilibration: Shake or stir vigorously at room temperature for 24–48 hours .
Tip: "Kneading" a paste of drug and CD with a small amount of ethanol before adding water can accelerate complexation.
Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove uncomplexed solid drug.
Result: The filtrate contains the solubilized drug-CD complex.[1] Quantify concentration via UV-Vis (approx. 325 nm) against a standard curve.
Frequently Asked Questions (FAQs)
Q1: Can I autoclave the solution?A:No. Chloroxine is thermally stable, but it may degrade or precipitate under high-pressure steam conditions, especially in complex formulations.[1] Sterilize by filtration (0.22 µm PVDF or PTFE membranes).[1] Nylon filters should be avoided as they may bind the drug.[1]
Q2: My compound turned green/black. Is it ruined?A: Likely, yes. 8-hydroxyquinolines are potent chelators. A color change to dark green or black often indicates contamination with trace iron (
) or copper () ions from glassware or water.[1] Action: Use metal-free water (Milli-Q) and plasticware where possible, or add a stronger chelator (like EDTA) if the assay permits.
Q3: Is the hydrochloride salt better than the free base?A: The hydrochloride salt dissolves readily in water but is highly acidic.[1] If you neutralize it to pH 7, it will convert back to the free base and likely precipitate.[1] The salt form is only a "storage" form; the solubility rules of the free base apply once in a physiological buffer.[1]
Q4: Which organic solvent is best for chemical synthesis?A: Based on solubility data, the hierarchy is N-methyl-2-pyrrolidone (NMP) > DMF > 1,4-Dioxane > Ethanol . For reactions requiring high concentrations, NMP is superior.[1]
References
Solubility & Polymorphism: Yang, Z., et al. "Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents." Journal of Chemical & Engineering Data, 2019.
pKa & Ionization: "pKa Data Compiled by R. Williams." Organic Chemistry Data, featuring quinoline/phenol dissociation constants.
Cyclodextrin Applications: "Cyclodextrin inclusion complexation and pharmaceutical applications." ScienceAsia, 2020.[1]
Synthesis & Purification: "Process for the production of 5,7-dichloro-8-hydroxy-quinoline." U.S. Patent 3,560,508.[1]
Reducing by-product formation in 4-hydroxyquinoline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 4-Hydroxyquinoline Synthesis. This guide is designed to provide in-depth troubleshooting assistance and...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Hydroxyquinoline Synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of 4-hydroxyquinoline and its derivatives. As Senior Application Scientists, we understand that achieving high yields and purity is paramount. This resource is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your synthetic routes effectively.
This section is dedicated to resolving specific issues that can arise during the synthesis of 4-hydroxyquinoline, leading to the formation of unwanted by-products and reduced yields.
Issue 1: Formation of an Unexpected Isomer in Conrad-Limpach and Knorr Syntheses
Question: I am attempting to synthesize a 4-hydroxyquinoline derivative using the Conrad-Limpach reaction, but I am isolating a significant amount of the corresponding 2-hydroxyquinoline isomer. How can I favor the formation of the desired 4-hydroxy product?
Answer: This is a classic regioselectivity challenge in quinoline synthesis, primarily governed by kinetic versus thermodynamic control. The initial reaction of an aniline with a β-ketoester can occur at either the keto group (leading to a β-aminoacrylate, the kinetic product) or the ester group (forming a β-ketoanilide, the thermodynamic product). The subsequent cyclization of these intermediates yields 4-hydroxyquinolines and 2-hydroxyquinolines, respectively.[1][2][3]
Causality and Resolution:
Reaction Temperature: Lower reaction temperatures during the initial condensation step favor the kinetic product, which leads to the desired 4-hydroxyquinoline.[1][2] High temperatures (often above 140°C) promote the formation of the more stable β-ketoanilide, resulting in the 2-hydroxyquinoline by-product, which is characteristic of the Knorr synthesis.[3]
Catalyst: The use of a mild acidic catalyst, such as a few drops of acetic acid, can facilitate the formation of the β-aminoacrylate at lower temperatures. In the Knorr synthesis, strong acids like concentrated sulfuric acid or polyphosphoric acid are used to drive the cyclization of the β-ketoanilide to the 2-hydroxyquinoline.[4][5] The amount of acid can also influence the outcome; in some cases, an excess of polyphosphoric acid favors the 2-hydroxyquinoline, while smaller amounts can lead to the 4-hydroxyquinoline.[4]
Troubleshooting Workflow:
Caption: Troubleshooting isomer formation in Conrad-Limpach/Knorr synthesis.
Condensation: In a round-bottom flask, dissolve the aniline (1.0 eq) and the β-ketoester (1.1 eq) in a suitable solvent like toluene.
Add a catalytic amount of glacial acetic acid (2-3 drops).
Heat the mixture to a moderate temperature (e.g., reflux in toluene with a Dean-Stark trap to remove water) and monitor the formation of the β-aminoacrylate intermediate by TLC.
Cyclization: After the formation of the intermediate, the solvent is typically removed, and a high-boiling point solvent such as Dowtherm A or diphenyl ether is added. The reaction is then heated to approximately 250°C to induce cyclization.[6]
Issue 2: Formation of Multiple Regioisomers in Gould-Jacobs and Camps Syntheses
Question: I am using a meta-substituted aniline in a Gould-Jacobs synthesis, and I am obtaining a mixture of the 5- and 7-substituted 4-hydroxyquinoline products. How can I improve the regioselectivity of the cyclization?
Answer: The cyclization step in both the Gould-Jacobs and Camps syntheses can proceed at either of the two positions ortho to the amino group of the aniline. When an asymmetrically substituted aniline is used, this can lead to a mixture of regioisomers. The regioselectivity is influenced by both steric and electronic factors.[6]
Causality and Resolution:
Steric Hindrance: Bulky substituents on the aniline ring can sterically hinder cyclization at the adjacent ortho position, thus favoring cyclization at the less hindered site.
Electronic Effects: Electron-donating groups on the aniline ring can activate the ortho and para positions for electrophilic aromatic substitution, which is the nature of the cyclization step. The relative directing ability of these groups will influence the product ratio. The Gould-Jacobs reaction is generally more effective for anilines with electron-donating groups at the meta-position.[7][8]
Reaction Conditions in Camps Cyclization: In the Camps cyclization, the choice of base can influence the regioselectivity. A stronger base may favor deprotonation at a specific site, leading to a different isomeric product.[6]
Strategies for Controlling Regioselectivity:
Strategy
Description
Applicability
Choice of Substrate
Utilize an aniline with a blocking group at one of the ortho positions to direct cyclization to the other.
When substrate modification is feasible.
Catalyst Selection
In some modern variations of these syntheses, the choice of Lewis or Brønsted acid catalyst can influence the regioselectivity.
Emerging methods.
Computational Prediction
Utilize computational chemistry to predict the most likely site of cyclization based on the electronic and steric properties of the substrate.
For rational design of experiments.
Issue 3: Low Yields and Polymeric/Tarry By-products
Question: My reaction mixture is turning into a dark, tarry substance, and the yield of my desired 4-hydroxyquinoline is very low. What is causing this, and how can I prevent it?
Answer: The formation of polymeric or tarry by-products is a common issue in many quinoline syntheses, often due to the harsh reaction conditions required, such as high temperatures and strong acids.[9] These conditions can lead to polymerization of starting materials or intermediates, especially with α,β-unsaturated carbonyl compounds.
Causality and Resolution:
High Temperatures: Prolonged heating at high temperatures can cause decomposition of the product and polymerization of reactants.[6]
Strong Acid Catalysts: Acid-catalyzed polymerization is a significant side reaction, particularly in syntheses like the Doebner-von Miller reaction.[10]
Solvent Choice: The use of an appropriate high-boiling, inert solvent is crucial for efficient heat transfer and to minimize side reactions. Solvents like mineral oil, diphenyl ether, and Dowtherm A are traditionally used, although they can be difficult to remove.[6][11] More user-friendly alternatives have also been explored.[11]
Mitigation Strategies:
Temperature Optimization: Carefully control the reaction temperature and time. While high temperatures are necessary for cyclization, excessive heat can be detrimental. Microwave-assisted synthesis can offer rapid and uniform heating, often leading to shorter reaction times and improved yields.[8][12]
Solvent Screening: Experiment with different high-boiling point solvents to find one that provides a good balance of yield and ease of workup. The yield of the Conrad-Limpach reaction has been shown to generally increase with the boiling point of the solvent.[11]
Gradual Addition of Reagents: In some cases, slow addition of a reactive intermediate can help to keep its concentration low and minimize polymerization.
Modern Catalytic Systems: Explore modern, milder catalytic systems, such as those based on iron or other transition metals, which can promote the desired reaction under less harsh conditions.[10][13][14]
This protocol is an example of a modern approach to minimize by-product formation by reducing reaction time and improving energy transfer.
Reaction Setup: In a microwave-safe vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300°C) for a short duration (e.g., 5-20 minutes).[8]
Workup: After cooling, the product often precipitates and can be collected by filtration.
Temperature (°C)
Time (min)
Yield (%)
250
20
Low
300
20
Moderate (potential for degradation)
300
5
Optimal (in some reported cases)
Data adapted from literature reports on specific substrates and may require optimization for your system.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the Conrad-Limpach synthesis of 4-hydroxyquinolines?
A1: Besides the 2-hydroxyquinoline isomer discussed earlier, other potential by-products in the Conrad-Limpach synthesis include bisquinoline derivatives and products arising from side reactions of the starting materials or the 4-hydroxyquinoline product itself.[15] The specific by-products can be influenced by the reaction conditions and the nature of the substituents on the aniline and β-ketoester. At lower temperatures, other side products may be observed, which can sometimes be minimized by increasing the temperature to the optimal point for cyclization.[15]
Q2: How can I control the formation of isomeric products in the Camps cyclization?
A2: The Camps cyclization of an o-acylaminoacetophenone can yield two different hydroxyquinoline isomers depending on which enolate undergoes cyclization. The regioselectivity is highly dependent on the reaction conditions, particularly the base used, and the structure of the starting material.[16][17] Experimenting with different bases (e.g., sodium hydroxide vs. sodium ethoxide) and solvent systems can help to favor the formation of one isomer over the other.
Q3: Are there "greener" alternatives to the classical 4-hydroxyquinoline synthesis methods that minimize by-products?
A3: Yes, significant research has been dedicated to developing more environmentally friendly and efficient methods for quinoline synthesis. These often focus on:
Catalysis: The use of nanocatalysts and other modern catalytic systems can lead to higher yields and fewer by-products under milder conditions.[9][18]
Alternative Energy Sources: Microwave irradiation is a well-established technique for accelerating these reactions and reducing the formation of thermal degradation products.[8][12]
Atom Economy: Newer synthetic routes are being designed to maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.[13]
Q4: My desired 4-hydroxyquinoline product is difficult to purify from the reaction mixture. What are some effective purification strategies?
A4: Purification of 4-hydroxyquinolines can be challenging due to their physical properties and the nature of the by-products. Common purification techniques include:
Recrystallization: This is often the most effective method for obtaining highly pure material. Suitable solvents include ethanol, acetic acid, or DMF.
Acid-Base Extraction: 4-Hydroxyquinolines are amphoteric and can be dissolved in either acidic or basic aqueous solutions. This property can be exploited to separate them from non-acidic/basic impurities.
Chromatography: Column chromatography on silica gel or alumina can be used for the separation of closely related isomers or other impurities.
Logical Relationship Diagram:
Caption: Interrelationship between synthesis methods, by-products, and control strategies.
References
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules. [Link]
Knorr - quinoline synthesis with mechanism (synthesis of quinoline part -4 ). YouTube. [Link]
Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry. [Link]
Technical Support Center: Industrial Production of 5,7-Dichloro-8-Hydroxyquinoline
Introduction Welcome to the Technical Support Center for halogenated quinoline derivatives. This guide addresses the specific challenges in the industrial synthesis of 5,7-dichloro-8-hydroxyquinoline (5,7-DCQ) .
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center for halogenated quinoline derivatives. This guide addresses the specific challenges in the industrial synthesis of 5,7-dichloro-8-hydroxyquinoline (5,7-DCQ) .
Unlike standard organic synthesis, the production of 5,7-DCQ is complicated by two dominant factors:
Regioselectivity: The stepwise chlorination mechanism often leads to mixtures of the monochloro intermediate (5-chloro-8-hydroxyquinoline) and the desired dichloro product.
Metal Chelation: The 8-hydroxyquinoline moiety is a potent chelator.[1] In industrial steel reactors, it scavenges iron and copper, leading to persistent discoloration (green/black tars) that fails quality control specifications.
This guide provides self-validating protocols and troubleshooting workflows to overcome these barriers.
Module 1: Reaction Optimization (The Chemistry)
The Chlorination Pathway
The synthesis follows an electrophilic aromatic substitution. The hydroxyl group at position 8 directs the incoming chlorine to the ortho (position 7) and para (position 5) sites. However, kinetics favor the 5-position first.
Critical Mechanism Note: You cannot force the 7-position chlorination without first saturating the 5-position. Under-chlorination yields 5-chloro impurities; over-chlorination leads to oxidative ring degradation.
Figure 1: Stepwise electrophilic chlorination pathway. Note the kinetic barrier between the mono- and di-chloro species.
Protocol 1: Green Synthesis via Trichloroisocyanuric Acid (TCCA)
Replacing toxic chlorine gas/CCl4 routes with solid-state reagents.
Why this works: TCCA acts as a controlled source of electrophilic chlorine (
), releasing cyanuric acid as a byproduct which is easily removed via alkaline wash.
Step-by-Step Protocol:
Dissolution: Dissolve 1.0 eq of 8-hydroxyquinoline in Glacial Acetic Acid (concentration 0.5 M).
Support Note: Do not use methanol alone; protic solvents can compete for the electrophile.
Addition: Cool to 15–20°C. Add 0.7 eq of TCCA (provides 2.1 eq of active Cl) portion-wise over 60 minutes.
Caution: Exothermic. Maintain T < 25°C to prevent oxidation.
Digestion: Allow to stir at room temperature for 4 hours.
Quench: Pour mixture into ice water. The product precipitates; cyanuric acid remains partially soluble or coprecipitates (removed in next step).
Purification: Filter the solid. Resuspend in 5% HCl (product dissolves as hydrochloride salt; cyanuric acid remains insoluble). Filter. Neutralize filtrate with NaOH to pH 7 to reprecipitate pure 5,7-DCQ.
Module 2: Troubleshooting & FAQs
Issue A: Product Discoloration (The "Green/Black" Powder)
User Question: "My final product meets HPLC purity specs (>98%) but has a distinct greenish-gray hue instead of being beige/yellow. Recrystallization isn't fixing it. What is wrong?"
Root Cause:
This is a classic Trace Metal Contamination issue. 5,7-DCQ is a high-affinity ligand for
and .
Even ppm levels of iron (from stainless steel reactors or stirrers) form a deeply colored "ferric-dichloro-oxinate" complex.
Standard recrystallization does not break this chelate complex.
Corrective Action (The Acid-Wash Swing):
Dissolution: Dissolve the crude colored solid in 6M HCl. The low pH protonates the nitrogen and the phenoxide oxygen, forcing the release of the metal ion (
).
Filtration: Add activated carbon (5% w/w) and stir for 30 mins. Filter through Celite. The carbon adsorbs organic tars; the filtration removes insoluble impurities.
Chelation Sequestration (Crucial Step): Add EDTA (disodium salt) (0.5 mol% relative to product) to the acidic filtrate. The EDTA will bind the free
more strongly than the quinoline can once the pH is raised.
Precipitation: Slowly adjust pH to 4.5–5.0 using 50% NaOH. The 5,7-DCQ precipitates, while the Fe-EDTA complex remains soluble in the aqueous mother liquor.
Issue B: Low Yield / High Monochloro Impurity
User Question: "I am consistently getting 15% of the 5-chloro intermediate remaining. Adding more chlorine just creates tars. How do I push the reaction to completion?"
Root Cause:
The electron-withdrawing nature of the first chlorine atom (at position 5) deactivates the ring, making the second chlorination (at position 7) significantly slower.
Optimization Table:
Parameter
Standard Condition
Optimized Condition
Reason
Solvent
Ethanol or Methanol
Acetic Acid or 90% H2SO4
Acidic media increases electrophilicity of the chlorinating agent.
Temperature
0°C - 10°C
35°C - 45°C (Late Stage)
Higher energy is required to overcome the activation barrier for the second Cl addition.
Reagent
2.0 eq
2.2 - 2.4 eq
A 10-20% excess is required to drive kinetics; unreacted is scrubbed.
Process Workflow:
Figure 2: Optimized industrial workflow emphasizing the acid-wash purification step to ensure color and purity.
Issue C: Solubility & Handling
User Question: "What is the best solvent for recrystallization? The data sheets are contradictory."
Technical Insight:
5,7-DCQ has poor solubility in common solvents due to strong intermolecular hydrogen bonding and
-stacking.
Water: Insoluble (except at pH < 2 or pH > 10).
Ethanol/Methanol: Sparingly soluble (requires large volumes, poor recovery).
Recommended Solvent:DMF (Dimethylformamide) or Acetic Acid .
Protocol: Dissolve in hot DMF (100°C), filter hot, then add water dropwise until turbidity appears. Cool slowly to 4°C. This yields high-density beige crystals.
TCCA Reagent Utility: Hiegel, G. A., et al. "Chlorination of deactivated aromatic compounds using trichloroisocyanuric acid." Synthetic Communications, 1985.
Solubility & Properties: "5,7-Dichloro-8-quinolinol - PubChem Compound Summary." National Center for Biotechnology Information.
Industrial Purification (Patent): "Process for the preparation of high purity 5,7-dichloro-8-hydroxyquinoline." U.S. Patent 4,105,665.
Metal Chelation Dynamics: Das, D.K. "Spectral studies of the interaction of 8-hydroxyquinoline and its derivatives with metal ions." Journal of Chemical & Engineering Data.
A Comparative Analysis of the Chemical Stability of 5,7-dichloro-8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline for Pharmaceutical Applications
In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability, directly impacting safety, efficacy, and shelf-life. Among the versatile class...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability, directly impacting safety, efficacy, and shelf-life. Among the versatile class of 8-hydroxyquinoline derivatives, which are recognized for their potent antimicrobial and chelating properties, 5,7-dichloro-8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline are two prominent analogues.[1] This guide provides an in-depth comparative study of the chemical stability of these two compounds, offering experimental evidence and procedural insights for researchers, scientists, and drug development professionals.
The inherent chemical architecture of these molecules, particularly the halogen substitution pattern on the quinoline ring, plays a pivotal role in their overall stability.[2] Understanding these nuances is critical for formulation development, storage condition optimization, and regulatory compliance.
Comparative Physicochemical Properties
A foundational understanding of the physicochemical properties of 5,7-dichloro-8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline is essential before delving into their stability profiles. These properties, summarized in Table 1, influence their solubility, dissolution, and ultimately, their degradation kinetics.
Not explicitly available, but expected to be lower than the dichloro- derivative
The additional chlorine atom in 5,7-dichloro-8-hydroxyquinoline significantly increases its molecular weight and melting point compared to its mono-chloro counterpart. This second halogen also enhances its lipophilicity, as indicated by the higher log P value, which suggests lower aqueous solubility.[3][8]
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[9][10][11] By subjecting the compounds to conditions more severe than accelerated stability testing, potential degradation pathways can be identified.[9][11][12]
A pivotal study employing a validated Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) method directly compared the stability of 5,7-dichloro-8-hydroxyquinoline (5,7-HQ) and 5-chloro-8-hydroxyquinoline (5-HQ) in medicated swine feed.[13] The research involved subjecting the pure drugs to acid and alkali hydrolysis, chemical oxidation, and UV light degradation.[13]
The key finding of this comparative analysis was that 5,7-dichloro-8-hydroxyquinoline is more susceptible to degradation than 5-chloro-8-hydroxyquinoline. [13] This suggests that the dichloro- substitution, while potentially enhancing therapeutic efficacy in some contexts, may compromise the molecule's chemical robustness.
The increased reactivity of the 5,7-dichloro derivative can be attributed to the electronic effects of the two chlorine atoms. As electron-withdrawing groups, they can influence the electron density distribution of the quinoline ring system, potentially making it more susceptible to nucleophilic attack or other degradation mechanisms under stress conditions.[8]
Experimental Protocols for Stability Assessment
To ensure the trustworthiness and reproducibility of stability data, standardized and validated protocols are imperative. The following section outlines a comprehensive workflow for a comparative forced degradation study of 5,7-dichloro-8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline, based on established principles.[9][14]
Objective:
To determine and compare the intrinsic stability of 5,7-dichloro-8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline under various stress conditions (hydrolytic, oxidative, and photolytic).
Materials and Reagents:
5,7-dichloro-8-hydroxyquinoline reference standard
5-chloro-8-hydroxyquinoline reference standard
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Purified water (HPLC grade)
Phosphoric acid
Instrumentation:
UPLC system with a PDA detector
ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 mm x 100 mm) or equivalent
pH meter
Photostability chamber
Forced-air oven
Workflow for Forced Degradation Studies
Caption: Workflow for comparative forced degradation studies.
Step-by-Step Methodology:
Preparation of Stock Solutions: Accurately weigh and dissolve each compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare stock solutions of a known concentration (e.g., 1 mg/mL). The choice of solvent should ensure the complete dissolution of the compound without causing degradation.[14]
Acid Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
Incubate the solution in a water bath at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
Dilute with the mobile phase to a suitable concentration for analysis.
Alkaline Hydrolysis:
Repeat the procedure for acid hydrolysis, but use 0.1 M NaOH as the stress agent and neutralize with 0.1 M HCl.
Oxidative Degradation:
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
Keep the solution at room temperature and monitor at various time points.
Dilute with the mobile phase for analysis.
Thermal Degradation:
Place the solid compound in a forced-air oven at a high temperature (e.g., 80°C) for a defined period.
At each time point, withdraw a sample, dissolve it in the solvent, and dilute it for analysis.
Photostability Testing:
Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in the ICH Q1B guideline.[14]
Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
A control sample should be kept in the dark under the same temperature conditions.
UPLC-PDA Analysis:
A validated stability-indicating method should be used. For these compounds, a mobile phase consisting of acetonitrile and 0.1% o-phosphoric acid (55:45 v/v) with a flow rate of 0.5 mL/min has been shown to be effective.[13]
The PDA detector should be set to a wavelength that allows for the optimal detection of both the parent compound and any degradation products (e.g., 247 nm).[13]
The goal is to achieve a degradation of 5-20% of the active ingredient to ensure that the analytical method is challenged appropriately without overly degrading the sample to secondary or tertiary products.[11][14]
Understanding Degradation Pathways
While a comprehensive elucidation of degradation products requires advanced analytical techniques such as LC-MS/MS and NMR, the forced degradation studies provide initial insights into the potential chemical transformations.
Caption: General degradation pathways for halogenated 8-hydroxyquinolines.
For halogenated 8-hydroxyquinolines, potential degradation pathways under these stress conditions include:
Hydrolysis: This may lead to the dehalogenation of the molecule or cleavage of the quinoline ring structure, particularly under harsh pH and temperature conditions.
Oxidation: The phenol and pyridine moieties are susceptible to oxidation, which could result in the formation of N-oxides, hydroxylated derivatives, or ring-opened products.
Photodegradation: UV radiation can induce photochemical reactions, leading to dehalogenation or the formation of polymeric species.
The higher lability of 5,7-dichloro-8-hydroxyquinoline suggests that these reactions occur more readily compared to the mono-chloro analogue.
Conclusion and Recommendations
The available experimental evidence strongly indicates that 5-chloro-8-hydroxyquinoline possesses greater intrinsic chemical stability than 5,7-dichloro-8-hydroxyquinoline when subjected to hydrolytic, oxidative, and photolytic stress.[13] The presence of a second chlorine atom at the 7-position appears to render the 5,7-dichloro derivative more susceptible to degradation.
For researchers and drug development professionals, this comparative instability has significant implications:
Formulation Strategy: Formulations containing 5,7-dichloro-8-hydroxyquinoline may require more sophisticated stabilization strategies, such as the inclusion of antioxidants, pH modifiers, or protective packaging, to ensure an adequate shelf-life.
Analytical Method Development: Stability-indicating methods for 5,7-dichloro-8-hydroxyquinoline must be rigorously validated to ensure they can separate and quantify all potential degradation products.
Storage and Handling: Stricter control over storage conditions (temperature, humidity, and light exposure) is warranted for 5,7-dichloro-8-hydroxyquinoline to mitigate degradation.
This guide underscores the importance of early and comprehensive stability profiling in drug development. By understanding the relative stability of closely related analogues, informed decisions can be made to select the most robust candidates and to design formulations that ensure the delivery of a safe and effective product to the patient.
References
PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Retrieved from [Link]
PubChem. (n.d.). 5,7-Dichloro-8-hydroxyquinoline-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Castillo-Rodríguez, M. A., et al. (2019). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. Journal of Pharmaceutical and Biomedical Analysis, 166, 113-118. Retrieved from [Link]
ResearchGate. (n.d.). The halogenated 8 hydroxyquinolines. Retrieved from [Link]
Heffeter, P., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5646-5654. Retrieved from [Link]
Chemsrc. (n.d.). CAS#:24010-07-9 | 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]
ResearchGate. (n.d.). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]
Chemsrc. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link]
TradeIndia. (n.d.). 5-Chloro 8-Hydroxy Quinoline. Retrieved from [Link]
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research, 2(1), 1-6. Retrieved from [Link]
ResearchGate. (n.d.). Structure of 5,7-dichloro-8-hydroxyquinoline. Retrieved from [Link]
ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Retrieved from [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]
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ResearchGate. (2019). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Retrieved from [Link]
Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7. Retrieved from [Link]
Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinoline Compounds
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of quinoline compounds is a critical checkpoint in ensuring product quality, safety, and efficacy. Quinoline and...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of quinoline compounds is a critical checkpoint in ensuring product quality, safety, and efficacy. Quinoline and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4] Given their therapeutic importance, the analytical methods used to characterize these compounds must be rigorously validated to ensure data integrity.
This guide provides an in-depth comparison of common analytical techniques for the analysis of quinoline compounds, with a focus on the principles and practical execution of cross-validation. As analytical methods may be transferred between laboratories or updated over time, cross-validation serves as the ultimate arbiter of data consistency and reliability.[5][6] We will delve into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10][11][12]
The Imperative of Analytical Method Validation
Before delving into a comparative analysis, it is crucial to understand the foundational principles of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[9][13] This is achieved by assessing a set of core performance characteristics.
Core Validation Parameters as per ICH Q2(R2) Guidelines:
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[14]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[14]
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[14][15]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Analysis of Key Analytical Methods for Quinoline Compounds
The choice of an analytical method for quinoline derivatives is contingent on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as the need for separation from impurities or the desired level of sensitivity.[16][17] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of pharmaceutical analysis, with Capillary Electrophoresis (CE) emerging as a powerful alternative for certain applications.[18][19][20][21]
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC, GC-MS, and CE for the analysis of quinoline compounds, based on a synthesis of published data and established protocols.
Table 1: HPLC-UV Method Performance for Quinoline Derivatives [17]
Parameter
Typical Performance
Linearity (r²)
> 0.999
Accuracy (% Recovery)
98.0 - 102.0%
Precision (RSD)
< 2%
LOD
0.1 - 1 µg/mL
LOQ
0.3 - 3 µg/mL
Table 2: GC-MS Method Performance for Quinoline Derivatives [17]
Parameter
Typical Performance
Linearity (r²)
> 0.999
Accuracy (% Recovery)
95.0 - 105.0%
Precision (RSD)
< 5%
LOD
0.01 - 0.1 µg/mL
LOQ
0.03 - 0.3 µg/mL
Table 3: Capillary Electrophoresis (CE) Method Performance for Quinoline Derivatives
Parameter
Typical Performance
Linearity (r²)
> 0.998
Accuracy (% Recovery)
97.0 - 103.0%
Precision (RSD)
< 3%
LOD
0.1 - 5 µg/mL
LOQ
0.3 - 15 µg/mL
Experimental Protocols
Detailed and standardized protocols are fundamental for achieving reproducible and validatable analytical results.
Protocol 1: Reversed-Phase HPLC-UV Method for Quinoline Compounds
This protocol is a representative example for the quantitative analysis of quinoline derivatives in pharmaceutical formulations.[16][22][23]
Instrumentation:
HPLC system with a UV-Vis detector
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Data acquisition and processing software
Chromatographic Conditions:
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is commonly used. A typical starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.[18]
Flow Rate: 1.0 mL/min
Detection Wavelength: Determined from the UV spectrum of the specific quinoline derivative (typically around its λmax).
Injection Volume: 20 µL
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Sample Preparation:
Prepare a stock solution of the quinoline compound in the mobile phase or a suitable solvent.
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
Prepare sample solutions by dissolving the formulation in the mobile phase to a final concentration within the linear range of the assay.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Quinoline Compounds
This method is suitable for the analysis of volatile or semi-volatile quinoline derivatives and is particularly useful for impurity profiling.[17][24][25]
Instrumentation:
Gas chromatograph coupled with a mass spectrometer (GC-MS)
A capillary column suitable for semi-volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)
Chromatographic Conditions:
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature: 250°C
Oven Temperature Program: An initial temperature of 90°C, held for a few minutes, followed by a temperature ramp to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.
Injection Mode: Splitless injection
Injection Volume: 1 µL
MS Transfer Line Temperature: 280°C
Ion Source Temperature: 230°C
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Range: m/z 50-500
Sample Preparation:
Prepare a stock solution of the quinoline compound in a volatile organic solvent (e.g., methanol, dichloromethane).
Prepare calibration standards by serial dilution of the stock solution.
Prepare sample solutions by dissolving the material in the chosen solvent.
Protocol 3: Capillary Electrophoresis (CE) Method for Quinoline Compounds
CE offers high separation efficiency and is a valuable alternative, especially for charged quinoline derivatives.[26][27][28]
Instrumentation:
Capillary electrophoresis system with a UV or DAD detector
Background Electrolyte (BGE): A buffer system appropriate for the analyte's pKa. For basic quinoline compounds, a low pH buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) is often used.
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
Detection Wavelength: Determined from the UV spectrum of the analyte.
Sample Preparation:
Prepare a stock solution of the quinoline compound in the BGE or water.
Prepare calibration standards by diluting the stock solution with the BGE.
Prepare sample solutions by dissolving the material in the BGE.
Cross-Validation Workflow and Logic
Cross-validation is the process of demonstrating that two or more analytical methods produce comparable and reliable results.[5][17] This is essential when a method is transferred to a different laboratory or when a new method is introduced to replace an existing one.
Visualization of the Cross-Validation Workflow
Caption: A typical workflow for the cross-validation of two analytical methods.
Logical Relationships in Method Validation
The various parameters of method validation are interconnected. For instance, the range of a method is dependent on its linearity, accuracy, and precision.
Caption: Interdependencies of analytical method validation parameters.
Conclusion and Recommendations
The selection of an analytical method for quinoline compounds should be a judicious process based on the specific analytical challenge. HPLC is often the method of choice for routine analysis of a wide range of quinoline derivatives due to its versatility and robustness.[19] GC-MS provides superior sensitivity and specificity for volatile compounds and is an invaluable tool for impurity identification.[19][20] Capillary electrophoresis offers a high-efficiency separation alternative, particularly for charged species.
Regardless of the chosen method, a comprehensive validation in accordance with ICH and FDA guidelines is non-negotiable.[7][8][11] Cross-validation between methods or laboratories provides the highest level of assurance in the integrity and consistency of analytical data, which is paramount in the development of safe and effective pharmaceuticals.
References
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
FDA Guidance on Analytical Method Validation. (n.d.). U.S.
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. (n.d.). Benchchem.
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Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020). U.S.
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Cross-Validation of Analytical Methods for the Characterization of 6,6'-Biquinoline: A Compar
Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
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Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
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A Senior Application Scientist's Guide to Evaluating the Insecticidal Effects of 8-Hydroxyquinoline Derivatives
Introduction: The Promise of the 8-Hydroxyquinoline Scaffold For decades, the 8-hydroxyquinoline (8-HQ) core has been a subject of intense study in medicinal chemistry, valued for its potent antimicrobial and metal-chela...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promise of the 8-Hydroxyquinoline Scaffold
For decades, the 8-hydroxyquinoline (8-HQ) core has been a subject of intense study in medicinal chemistry, valued for its potent antimicrobial and metal-chelating properties.[1][2][3] This versatile bicyclic compound, comprising a pyridine ring fused to a phenol, offers a unique structural framework for derivatization.[4] Its inherent biological activity and ability to complex with essential metal ions make it a compelling scaffold for developing novel insecticides.[1][5][6] The disruption of critical metalloenzymes in insects through chelation is a primary hypothesized mechanism of action, offering a potential alternative to conventional neurotoxic insecticides.[7]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the insecticidal efficacy of novel 8-hydroxyquinoline derivatives. We will move beyond simple screening to discuss the causality behind experimental design, ensuring the generation of robust, reproducible, and meaningful data.
Chapter 1: Comparative Analysis of 8-Hydroxyquinoline Derivatives
The insecticidal potential of an 8-HQ derivative is profoundly influenced by the nature and position of its substituents. Modifications to the quinoline ring can alter its lipophilicity, steric profile, and electron distribution, thereby affecting its ability to penetrate the insect cuticle, interact with target sites, and chelate metal ions.
Studies have shown that introducing specific functional groups can significantly enhance toxicity against various insect pests.[5] For instance, halogenated derivatives, such as those with chlorine or bromine substitutions, have demonstrated notable fungitoxic and insecticidal properties.[1][8][9] The structure-activity relationship (SAR) is a critical area of investigation; for example, some studies suggest that chloro- and methyl-substituted quinolines exhibit significant insecticidal effects.[5][8]
Table 1: Overview of Selected 8-Hydroxyquinoline Derivative Classes and Their Reported Activities
Derivative Class
Key Structural Feature
Reported Biological Activity
Target Organism Examples (Hypothetical/Reported)
Reference Insights
Halogenated 8-HQs
Chlorine, Bromine, or Fluorine at various positions (e.g., 5,7-dichloro-8-HQ)
Enhanced antimicrobial and insecticidal activity.[1][8]
Red Palm Weevil (Rhynchophorus ferrugineus), various phytopathogenic fungi.[8][10]
Halogenation can increase lipophilicity, potentially improving cuticle penetration.[4]
Methylated 8-HQs
Methyl groups at various positions (e.g., 2-methyl-8-HQ)
High insecticidal effects against planthoppers.[5]
Planthoppers (Hemiptera).
The position of the methyl group is crucial for activity.[5]
8-HQ Metal Complexes
8-HQ chelated with metal ions like Cu(II) or Zn(II).
Potent fungicidal and, in some cases, insecticidal activity.[1][8]
Fusarium oxysporum, various agricultural pests.
Complexation can alter the molecule's bioactivity; some derivatives are only active as metal complexes.[8]
8-HQ Hydrazones
A hydrazone moiety (=N-NH₂) grafted onto the quinoline scaffold.
Primarily fungicidal, but some show insecticidal properties.[8]
A unique trihydroxylated hydrazone was found to be active against both fungi and insects.[8]
Chapter 2: Experimental Design for Robust Efficacy Evaluation
To rigorously compare derivatives, a multi-tiered bioassay approach is essential. This strategy allows for the assessment of toxicity through different routes of exposure, providing a more complete picture of a compound's potential as an insecticide. Two foundational assays are the contact toxicity and diet incorporation bioassays.
Workflow for Insecticidal Bioassay Evaluation
The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Caption: Simplified diagram of AChE inhibition at the synapse.
Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening potential AChE inhibitors.
[11]
Principle:
The assay uses acetylthiocholine (ATChI) as a substrate for AChE. The enzyme hydrolyzes ATChI to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
Procedure Outline:
Prepare Reagents: Phosphate buffer, DTNB solution, ATChI solution, AChE enzyme solution, and solutions of 8-HQ derivatives in appropriate solvent (e.g., DMSO, diluted in buffer).
Assay Setup (96-well plate):
Add buffer to all wells.
Add the 8-HQ derivative solution (test) or solvent (control).
Add the AChE enzyme solution and incubate briefly.
Add the DTNB solution.
Initiate Reaction: Add the ATChI substrate to all wells to start the reaction.
Measure Absorbance: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
Calculate Inhibition: Determine the rate of reaction (V) for each well. Calculate the percentage of inhibition for each derivative concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100.
Determine IC50: Plot the % inhibition against the logarithm of the derivative concentration to determine the IC50 value (the concentration that causes 50% inhibition of the enzyme).
[11]
Conclusion
The 8-hydroxyquinoline scaffold represents a promising starting point for the development of new insecticides. Its inherent biological activities, coupled with the vast potential for chemical modification, offer a rich field for discovery. By employing a systematic and multi-faceted evaluation strategy—encompassing contact and ingestion bioassays, followed by mechanistic studies like AChE inhibition—researchers can effectively identify and optimize potent lead compounds. A thorough understanding of the structure-activity relationships derived from such rigorous testing is paramount to unlocking the full potential of this versatile chemical class in the ongoing search for safer and more effective pest management solutions.
References
IRAC Susceptibility Test Methods Series. (n.d.). Insecticide Resistance Action Committee. Retrieved from [Link]
Zhang, H., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3379. Available from: [Link]
Portilla, M., et al. (2020). A Laboratory Diet-Overlay Bioassay to Monitor Resistance in Lygus lineolaris (Hemiptera: Miridae) to Insecticides Commonly Used in the Mississippi Delta. Journal of Economic Entomology, 113(5), 2474-2482. Available from: [Link]
La-Salete, A., et al. (2023). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. International Journal of Molecular Sciences, 24(13), 10795. Available from: [Link]
Silva, T., et al. (2023). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Molecules, 28(14), 5364. Available from: [Link]
Gokulakrishnaa, R. K., & Thirunavukkarasu, S. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(18), 284-295. Available from: [Link]
Roy, S., Muraleedharan, N., & Mukhopadhyay, A. (2021). Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide. Research Journal of Agricultural Sciences, 12(2), 504-508. Available from: [Link]
Gokulakrishnaa, R. K., & Thirunavukkarasu, S. (2023). Bioassay Techniques in Entomological Research. The AWS Publications. Available from: [Link]
Campbell, B. E., & Miller, D. M. (2017). A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars. Journal of Visualized Experiments, (121), 55092. Available from: [Link]
Al-Masoudi, N. A. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]
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Al-Hussain, S. A., et al. (2023). Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 14(15), 2795-2813. Available from: [Link]
Wang, S.-B., et al. (2016). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. Pakistan Journal of Pharmaceutical Sciences, 29(4), 1365-1368. Available from: [Link]
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Senthil-Nathan, S. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1813-1818. Available from: [Link]
Al-Masoudi, N. A. (n.d.). of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Semantic Scholar. Available from: [Link]
Campbell, B. E., & Miller, D. M. (2017). A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars. Journal of Visualized Experiments, (121), e55092. Available from: [Link]
Tulasi, B., et al. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal, 3(1), 14-19. Available from: [Link]
Al-Majedy, Y. K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4994. Available from: [Link]
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Li, Y., et al. (2019). Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances, 9(52), 30087-30099. Available from: [Link]
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A Comparative Guide to the Structural Confirmation of Synthesized 5,7-Dichloro-4-hydroxyquinoline
Introduction: The Significance of Structural Integrity in Quinolone Synthesis The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from anti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Structural Integrity in Quinolone Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antimalarials to anticancer drugs.[1] Within this class, 5,7-Dichloro-4-hydroxyquinoline is a critical intermediate for synthesizing more complex molecules. Its biological activity is intrinsically linked to its precise molecular architecture. Therefore, the unambiguous confirmation of its structure following synthesis is not merely a procedural step but a fundamental requirement for advancing any research or drug development program.
This guide provides an in-depth, experience-driven comparison of methodologies for synthesizing and, most critically, confirming the identity of 5,7-Dichloro-4-hydroxyquinoline. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from starting materials to the final, structurally-verified compound.
Part 1: A Comparative Overview of Synthesis Strategies
The synthesis of 4-hydroxyquinolines, also known as 4-quinolinones due to keto-enol tautomerism, can be achieved through several classic named reactions.[2] The choice of method is often dictated by the availability of starting materials, desired yield, and reaction conditions. Here, we focus on the Gould-Jacobs reaction as our primary method, chosen for its reliability and strategic use of readily available precursors.
Primary Protocol: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline core.[3] It proceeds in two main stages: an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][4]
Reaction Scheme:
Step 1: 3,5-Dichloroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) via a Michael-type addition, followed by the elimination of ethanol to form a stable intermediate.
Step 2: The intermediate undergoes a thermally induced intramolecular cyclization (electrocyclization) at high temperatures (typically >250 °C) to form the quinoline ring system.[3]
Step 3: Subsequent hydrolysis and decarboxylation yield the final 5,7-Dichloro-4-hydroxyquinoline product.
Caption: Gould-Jacobs reaction workflow for 5,7-Dichloro-4-hydroxyquinoline.
Comparative Analysis of Alternative Syntheses
While the Gould-Jacobs reaction is effective, other methods like the Conrad-Limpach and Camps syntheses offer alternative routes. The choice involves a trade-off between reaction conditions and potential side products.
Does not require high temperatures; useful for specific substitution patterns.
Starting material (o-acylaminoacetophenone) can be more complex to synthesize than the anilines used in other methods.[11]
Part 2: The Definitive Guide to Structural Confirmation
Once the synthesis is complete, a multi-faceted analytical approach is mandatory to confirm the structure of the product unequivocally. Each technique provides a unique piece of the structural puzzle. The concordance of data across all methods provides the highest level of confidence.
Caption: A multi-technique workflow for robust structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
Experimental Protocol (¹H and ¹³C NMR):
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the -OH group.
Acquisition: Acquire a ¹H NMR spectrum followed by a proton-decoupled ¹³C NMR spectrum. For complex structures, 2D NMR experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities, respectively.
Interpreting the Data for 5,7-Dichloro-4-hydroxyquinoline:
¹H NMR Analysis (Expected):
Aromatic Protons: Three distinct signals are expected in the aromatic region (~7.0-8.5 ppm).
The proton at C2 will likely be a doublet, coupled to the proton at C3.
The proton at C3 will be a doublet, coupled to the proton at C2.
The proton at C6 will be a singlet, as it has no adjacent protons.
The proton at C8 will also be a singlet. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the ring nitrogen.
Hydroxyl Proton: A broad singlet will be observed for the -OH proton. Its chemical shift is variable and depends on concentration and solvent. In DMSO-d₆, it is often found downfield (>10 ppm).
¹³C NMR Analysis (Expected):
Due to the molecule's asymmetry, nine distinct carbon signals are expected.
C4 Carbon: This carbon, bearing the hydroxyl group, will be significantly downfield (typically >160 ppm) due to the deshielding effect of the attached oxygen.[12]
Carbons C5 and C7: The carbons directly bonded to chlorine will show chemical shifts in the aromatic region, influenced by the halogen's electronegativity.
Other Aromatic Carbons: The remaining six carbons of the quinoline ring system will appear in the typical aromatic region (approx. 110-150 ppm).[13]
Quaternary Carbons: Carbons with no attached protons (e.g., C4, C4a, C5, C7, C8a) will typically show weaker signals.[12]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, crucially in this case, confirms the presence of the two chlorine atoms through their distinct isotopic signature.[14]
Experimental Protocol (e.g., ESI-MS):
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Analysis: Infuse the solution into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive or negative ion mode.
Interpreting the Data:
Molecular Ion Peak Cluster: The most definitive feature will be the isotopic pattern of the molecular ion ([M+H]⁺). Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[15] For a molecule with two chlorine atoms, this results in a characteristic cluster of three peaks:
M peak: (containing two ³⁵Cl atoms)
M+2 peak: (containing one ³⁵Cl and one ³⁷Cl atom)
M+4 peak: (containing two ³⁷Cl atoms)
Intensity Ratio: The relative intensities of these M, M+2, and M+4 peaks will be approximately 9:6:1 , providing unequivocal evidence for the presence of two chlorine atoms.[14][15]
Accurate Mass: High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement (to within 5 ppm), further validating the identity of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol (ATR-FTIR):
Sample Preparation: Place a small amount of the dry, purified solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Interpreting the Data:
O-H Stretch: A broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of an O-H group involved in intermolecular hydrogen bonding.[16]
C=O Stretch: Due to keto-enol tautomerism, a strong absorption band characteristic of a carbonyl (C=O) stretch may be observed around 1650-1680 cm⁻¹ , corresponding to the 4-quinolone form.
Aromatic C=C and C-H Stretches: Multiple sharp peaks will be present between 1450-1600 cm⁻¹ (C=C ring stretching) and above 3000 cm⁻¹ (aromatic C-H stretching).
C-Cl Stretch: Absorptions corresponding to the C-Cl bonds will be found in the fingerprint region, typically between 600-800 cm⁻¹ .
Summary of Expected Analytical Data
Technique
Feature
Expected Observation
Rationale
¹H NMR
Aromatic Protons
3-4 signals in the 7.0-8.5 ppm range with specific coupling patterns.
Unique electronic environments for H2, H3, H6, and H8.
-OH Proton
Broad singlet, >10 ppm (in DMSO-d₆).
Exchangeable, hydrogen-bonded proton.
¹³C NMR
Number of Signals
9 distinct signals.
Molecular asymmetry.
C4 Signal
>160 ppm.
Deshielding by adjacent oxygen and ring nitrogen.
Mass Spec.
Molecular Ion
Isotopic cluster at m/z corresponding to C₉H₅Cl₂NO.
The synthesis of 5,7-Dichloro-4-hydroxyquinoline, while achievable through established methods like the Gould-Jacobs reaction, demands rigorous structural verification. A superficial analysis is insufficient for the demands of scientific research and drug development. By systematically employing a combination of NMR, mass spectrometry, and IR spectroscopy, researchers can build an unassailable case for the structure of their synthesized compound. Each technique, when interpreted with an understanding of the underlying chemical principles, provides a layer of validation. It is the convergence of these independent lines of evidence that establishes the trustworthiness of the material and ensures the integrity of all subsequent research.
References
ResearchGate. (n.d.). Structure of 5,7-dichloro-8-hydroxyquinoline. Retrieved from [Link]
Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
PMC. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]
PMC. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
Google Patents. (n.d.). WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates.
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]
YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]
MDPI. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]
NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Retrieved from [Link]
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
Cambridge University Press. (n.d.). Camps Quinoline Synthesis. Retrieved from [Link]
Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Frontiers. (n.d.). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline1. Retrieved from [Link]
ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). Retrieved from [Link]
ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]
ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]
MDPI. (n.d.). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Retrieved from [Link]
Chemistry LibreTexts. (2022). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]
Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
PMC. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]
SciSpace. (n.d.). Camps quinoline synthesis. Retrieved from [Link]
PMC. (n.d.). 13C NMR Metabolomics: Applications at Natural Abundance. Retrieved from [Link]
Comparative Guide: In Vitro Toxicity Profiling of Quinoline Derivatives
Executive Summary Quinoline scaffolds remain a cornerstone in medicinal chemistry, serving as the backbone for antimalarial, antiviral, and anticancer therapeutics.[1] However, their utility is frequently compromised by...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Quinoline scaffolds remain a cornerstone in medicinal chemistry, serving as the backbone for antimalarial, antiviral, and anticancer therapeutics.[1] However, their utility is frequently compromised by off-target hepatotoxicity and phototoxicity. This guide provides a technical comparison of key quinoline derivatives, focusing on the structural determinants of toxicity (SAR) and validated in vitro screening workflows.
Key Insight: The toxicity of quinoline derivatives is rarely intrinsic to the scaffold alone but is driven by specific substitutions at the C-8 (chelation potential) and C-4 (lipophilicity/lysosomotropism) positions.
Part 1: Structural Basis of Toxicity (SAR Analysis)
The biological activity and toxicity of quinolines are governed by the electron density of the heterocyclic ring and the nature of side-chain substituents.
Critical Toxicity Hotspots
Position 8 (Chelation): Presence of a hydroxyl group (e.g., 8-Hydroxyquinoline) facilitates bidentate chelation of transition metals (Cu²⁺, Fe²⁺), leading to Fenton chemistry and massive Reactive Oxygen Species (ROS) generation.
Position 4 (Lysosomotropism): Basic amine side chains (e.g., Chloroquine) promote accumulation in acidic organelles (lysosomes), causing vacuolization and autophagy inhibition.
Position 7 (Metabolic Activation): Halogenation (Cl, F) often blocks metabolic clearance, extending half-life but potentially increasing cumulative cytotoxicity.
Visualization: Quinoline SAR & Toxicity Map
The following diagram illustrates the structural nodes responsible for specific toxicological outcomes.
Figure 1: Structure-Activity Relationship (SAR) mapping of quinoline toxicity. Red nodes indicate high-risk substitutions for cytotoxicity.
Part 2: Comparative Cytotoxicity Profiles
The following data consolidates IC50 values across standard cell lines. Note the distinct selectivity window of newer derivatives compared to classic agents like 8-Hydroxyquinoline (8-HQ).
Table 1: Comparative IC50 Values (µM)
Data represents mean values from standardized MTT/MTS assays (48h exposure).
Topoisomerase II inhibition, high selectivity index [4].
Analysis:
8-HQ exhibits "pan-cytotoxicity," affecting both normal and cancer cells at low concentrations due to non-specific metal chelation.
Novel Hybrids (e.g., Isatin-linked) demonstrate a superior Selectivity Index (SI), often >10, making them safer candidates for drug development than the parent scaffold [4].
Part 3: Mechanistic Evaluation & Pathways
To validate why a derivative is toxic, researchers must trace the cellular death pathway. Quinolines primarily induce toxicity via two distinct routes:
Mitochondrial/ROS Route: Common in 8-substituted derivatives.
Lysosomal/Autophagic Route: Common in 4-amino derivatives.
Visualization: Toxicity Signaling Cascade
Figure 2: Dual-pathway toxicity mechanism. 8-HQ derivatives favor the Mitochondrial path (Left), while Chloroquine analogs favor the Lysosomal path (Center).
Part 4: Validated Experimental Protocols
Warning: Quinolines are often fluorescent or colored. Standard colorimetric assays (MTT) often yield false positives if not corrected.
Standard MTT protocols fail because residual quinoline compounds can absorb at 570nm or directly reduce tetrazolium salts.
Reagents:
MTT Reagent (5 mg/mL in PBS)
Solubilization Buffer: DMSO (Acidified with 0.1M Acetic acid to quench background color changes).
Workflow:
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate 24h.
Treatment: Add quinoline derivatives (0.1 - 100 µM). Include a "Compound Control" (wells with media + drug, NO cells) to measure intrinsic absorbance.
Wash Step (Critical): After 48h, carefully aspirate media and wash cells
with PBS to remove the fluorescent/colored quinoline drug before adding MTT.
Incubation: Add MTT reagent; incubate 3-4h at 37°C.
Solubilization: Dissolve formazan with Acidified DMSO.
Calculation:
Protocol B: ROS Detection (DCFDA Flow Cytometry)
To confirm oxidative stress mechanism (common in 8-HQ derivatives).
Staining: Wash treated cells with PBS. Incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min in the dark.
Recovery: Wash
with PBS and resuspend in phenol-red free media.
Analysis: Measure fluorescence immediately (Ex/Em: 485/535 nm) via flow cytometry or plate reader.
Validation: Use N-acetylcysteine (NAC) pretreatment (5 mM) as a negative control. If NAC rescues viability, toxicity is ROS-dependent [5].
Part 5: Strategic Recommendations for Drug Design
Block Metabolic Labiles: Substitution of hydrogen with Fluorine at metabolically labile sites (C-7 or side chains) can improve metabolic stability without increasing intrinsic cytotoxicity.
Reduce Lipophilicity: High LogP correlates with non-specific mitochondrial toxicity. Introduce polar groups (morpholine, piperazine) to the side chain to lower LogP to the 2.5–3.5 range.
Scaffold Hopping: If 8-HQ toxicity is too high, replace the 8-OH group with an 8-methoxy or 8-amino group to eliminate metal chelation while retaining the planar scaffold for kinase inhibition.
References
Boll Chim Farm. (1994).[2] Antimicrobial and genotoxic properties of quinoline derivatives.[2]Link
BenchChem. (2025).[3] Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Derivatives using MTT Assay.Link
RSC Advances. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(II) complexes bearing 8-hydroxyquinoline derivatives.[4]Link
Taylor & Francis. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity.Link
Abcam. (2024). MTT assay and its use in cell viability and proliferation analysis: Troubleshooting Interference.Link
Personal protective equipment for handling 5,7-Dichloro-4-hydroxyquinoline
Executive Hazard Assessment Handling 5,7-Dichloro-4-hydroxyquinoline (CAS: 669-03-4) requires a defense-in-depth strategy. While often categorized generically as an irritant, the specific combination of halogenation and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Hazard Assessment
Handling 5,7-Dichloro-4-hydroxyquinoline (CAS: 669-03-4) requires a defense-in-depth strategy. While often categorized generically as an irritant, the specific combination of halogenation and the quinoline scaffold presents distinct risks regarding ocular damage and respiratory sensitization .
The primary operational risk is dust generation . As a solid, this compound is prone to static charge, leading to aerosolization during weighing. Once airborne, the halogenated nature of the compound increases its potential for mucous membrane irritation compared to non-halogenated analogs.
Risk Profile Summary
Hazard Class
Code
Description
Operational Implication
Acute Toxicity
H302
Harmful if swallowed.
strict hygiene; no open consumable containers in the lab.
Zero-tolerance for open-bench handling; Fume hood mandatory.
Personal Protective Equipment (PPE) Matrix
Standard "lab basics" are insufficient for halogenated heterocycles. The following specifications are non-negotiable for personnel safety.
A. Hand Protection (The "Solid vs. Solution" Rule)
Context: Nitrile rubber provides excellent protection against the solid powder. However, if you dissolve this compound in halogenated solvents (e.g., Dichloromethane/DCM, Chloroform), nitrile degrades rapidly (<5 mins breakthrough).
Scenario A: Handling Solid Powder
Material: Nitrile (Industrial Grade).
Thickness: Minimum 5 mil (0.12 mm) .
Protocol: Double-gloving recommended. Change outer glove immediately upon visible contamination.[5]
Figure 1: PPE selection logic based on physical state and solvent carrier. Note the critical branch for halogenated solvents.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
The most dangerous moment is transferring the fluffy solid from the stock container to the balance.
Engineering Check: Verify fume hood flow is functional. Clear the sash path.
Static Control: 5,7-Dichloro-4-hydroxyquinoline is prone to static cling. Use an anti-static gun or ionizer bar inside the balance enclosure if available.
Weighing:
Place the analytical balance inside the fume hood or a vented balance enclosure.
If weighing on an open bench is unavoidable (not recommended), use a "weighing funnel" technique to minimize air exposure and wear an N95 mask.
Do not use spatulas that retain static (plastic). Use stainless steel or anti-static plastic.
Phase 2: Reaction & Processing
Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.
Temperature: If heating, ensure a reflux condenser is properly seated. Halogenated quinolines can sublime or degrade, releasing toxic vapors.
Spill Watch: Keep a "dry spill kit" (scoop and brush) dedicated to this hood. Do not use a vacuum cleaner unless it is HEPA-rated and explosion-proof.
Phase 3: Decontamination
Surface Cleaning: Wipe down the work area with a wet paper towel (solvent appropriate) before removing PPE.
Glove Removal: Use the "beak" method (pulling one glove off inside-out using the other gloved hand) to prevent skin contact with the outer glove surface.
Disposal & Waste Logistics[7][8][9]
Proper disposal is critical due to the halogen content (Chlorine). Mixing this with the wrong waste stream can result in regulatory fines or incinerator rejection.
Container Labeling: Must explicitly list "5,7-Dichloro-4-hydroxyquinoline". Do not label simply as "Organic Waste."
Incompatibility:
Do NOT mix with strong oxidizers (peroxides, nitric acid).
Do NOT mix with alkali metals.
Disposal Workflow
Figure 2: Waste stream segregation path. Segregation from non-halogenated solvents is vital for cost and safety compliance.
Emergency Response
Eye Contact: Flush immediately with water for 15 minutes .[2][3][4][8] Hold eyelids apart. Time is tissue—seconds matter to prevent corneal opacity (H318).
Skin Contact: Wash with soap and water.[3][4][9][8] Do not use alcohol/solvents to clean skin, as this may enhance absorption.
Spills (Solid):
Alert nearby personnel.
Dampen the powder slightly with a mist of water (if safe) to prevent dust.